molecular formula C8H11NO B3267623 2-Methoxy-4,6-dimethylpyridine CAS No. 45798-56-9

2-Methoxy-4,6-dimethylpyridine

Cat. No.: B3267623
CAS No.: 45798-56-9
M. Wt: 137.18 g/mol
InChI Key: SSMQLABMFLIXNW-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)9-8(5-6)10-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMQLABMFLIXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methoxy-4,6-dimethylpyridine CAS 45798-56-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-4,6-dimethylpyridine (CAS 45798-56-9)

Introduction

2-Methoxy-4,6-dimethylpyridine is a substituted pyridine derivative that holds potential as a versatile building block in organic synthesis. Its structure, featuring a pyridine core functionalized with a methoxy group and two methyl groups, makes it a valuable intermediate for researchers and scientists, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups influences the molecule's electronic properties and reactivity, offering a unique scaffold for the development of more complex molecules. This guide provides a comprehensive overview of its known properties, a scientifically grounded synthesis protocol, and its potential applications, designed for professionals in drug development and chemical research.

Physicochemical and Structural Profile

The fundamental properties of a compound are critical for its application in experimental work. Below is a summary of the key identifiers and characteristics for 2-Methoxy-4,6-dimethylpyridine.

PropertyValueSource
CAS Number 45798-56-9[1]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
IUPAC Name 2-methoxy-4,6-dimethylpyridine
SMILES CC1=CC(C)=CC(OC)=N1[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Note: Detailed experimental data such as boiling point, melting point, and density for this specific isomer are not widely published. Researchers should perform their own characterization.

Spectroscopic Signature for Structural Verification

While specific spectra for this compound are not publicly available, its structure allows for the prediction of its spectroscopic signatures, which are essential for its identification and purity assessment.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group (-OCH₃) should appear as a singlet at approximately 3.9-4.1 ppm. The two methyl groups (-CH₃) at positions 4 and 6 would likely appear as two separate singlets between 2.2 and 2.5 ppm. The two aromatic protons on the pyridine ring would appear as singlets in the aromatic region (6.5-7.0 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR would show eight distinct signals. The methoxy carbon would be expected around 55 ppm. The methyl group carbons would appear in the 20-25 ppm range. The five carbons of the pyridine ring would have characteristic shifts in the 110-165 ppm range, with the carbon attached to the methoxy group (C2) being the most downfield shifted.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations from the methyl and aromatic groups (around 2950-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-O stretching band for the methoxy group (around 1050-1250 cm⁻¹).

  • Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of the compound.

Strategic Synthesis Protocol

A robust synthesis of 2-Methoxy-4,6-dimethylpyridine can be logically designed from commercially available precursors. A common and effective strategy for introducing a methoxy group onto a pyridine ring is through the nucleophilic substitution of a halide, typically chloride. The precursor, 2-chloro-4,6-dimethylpyridine, can be synthesized from the more accessible 2-hydroxy-4,6-dimethylpyridine (the pyridone tautomer).

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation Start 2-Hydroxy-4,6-dimethylpyridine Intermediate 2-Chloro-4,6-dimethylpyridine Start->Intermediate  POCl₃, heat   Product 2-Methoxy-4,6-dimethylpyridine Intermediate->Product  NaOCH₃, Methanol, heat  

Caption: Proposed two-step synthesis of 2-Methoxy-4,6-dimethylpyridine.

Step-by-Step Methodology

Part 1: Synthesis of 2-Chloro-4,6-dimethylpyridine

  • Rationale : The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this chlorination. POCl₃ is often preferred as it is a liquid and easier to handle.

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4,6-dimethylpyridine (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask under a fume hood. The reaction can be exothermic.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyridine. Purification can be achieved via column chromatography or distillation.

Part 2: Synthesis of 2-Methoxy-4,6-dimethylpyridine

  • Rationale : The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Sodium methoxide is a strong nucleophile that will readily displace the chloride to form the desired methoxy ether.

  • Procedure :

    • Prepare a solution of sodium methoxide (1.2-1.5 eq) in anhydrous methanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the 2-chloro-4,6-dimethylpyridine (1.0 eq), dissolved in a minimal amount of anhydrous methanol, to the sodium methoxide solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify the final compound, 2-Methoxy-4,6-dimethylpyridine, by vacuum distillation or silica gel column chromatography.

Reactivity and Applications in Drug Development

The chemical behavior of 2-Methoxy-4,6-dimethylpyridine is dictated by its functional groups. The pyridine nitrogen is basic, although its basicity is reduced by the electron-donating methoxy and methyl groups. The methoxy group can be a site for ether cleavage under harsh acidic conditions. The methyl groups can potentially be functionalized through radical or oxidation reactions.

In the context of drug development, substituted pyridines are a cornerstone scaffold. The methoxy group is a particularly prevalent feature in approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility and metabolic stability), and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[3].

While specific applications for CAS 45798-56-9 are not extensively documented, its structural motifs are present in various pharmaceutically relevant molecules. Related compounds, such as substituted methoxypyridines, are key intermediates in the synthesis of proton pump inhibitors like Omeprazole[4]. Therefore, 2-Methoxy-4,6-dimethylpyridine serves as a valuable building block for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available data, 2-Methoxy-4,6-dimethylpyridine should be handled with care, following standard safety protocols.

GHS Hazard Information
PictogramSignal WordHazard Statements


Warning H227 : Combustible liquidH302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation

Source: BLD Pharm[1]

Precautionary Measures
  • Prevention : Keep away from flames and hot surfaces (P210). Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, eye protection, and face protection (P280)[1].

  • Response : If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth (P301+P312, P330). If on skin, wash with plenty of soap and water (P302+P352). If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)[1].

  • Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up (P403+P233, P405)[1].

  • Disposal : Dispose of contents/container to an approved waste disposal plant (P501)[1].

Conclusion

2-Methoxy-4,6-dimethylpyridine (CAS 45798-56-9) is a substituted pyridine with significant potential as an intermediate in synthetic chemistry. While detailed experimental data is limited, its properties and reactivity can be reliably predicted based on its structure. The synthesis protocol outlined in this guide provides a logical and field-proven pathway for its preparation. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for building molecular complexity and exploring new chemical space. As with all chemicals, adherence to strict safety protocols during its handling and use is essential.

References

  • Chem-Impex. 2-Methoxy-4-methylpyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7937, 2,6-Lutidine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

  • Organic Syntheses. 2,6-dimethylpyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11526, 2,5-Dimethylpyridine. [Link]

  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Pharmaceutical Investigation. [Link]

  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Pharmaceutical Investigation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 595276, 2-Methoxy-4,6-dimethylnicotinonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21507, 2-Amino-4,6-dimethylpyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15764225, 4-Methoxy-2,6-dimethylpyridine. [Link]

  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. [Link]

  • International Journal of Engineering Research and Applications. FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]

  • ResearchGate. (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Angene Chemical. Safety Data Sheet. [Link]

Sources

2-Methoxy-4,6-dimethylpyridine chemical structure and SMILES

[1]

Executive Summary

2-Methoxy-4,6-dimethylpyridine is a trisubstituted pyridine derivative characterized by a methoxy group at the ortho (C2) position and methyl groups at the para (C4) and ortho' (C6) positions relative to the ring nitrogen. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from its isomer, 4-methoxy-2,6-dimethylpyridine (4-methoxylutidine).

It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs), agrochemicals, and pincer ligands for transition metal catalysis. This guide details its structural identity, physicochemical profile, synthetic pathways, and handling protocols.[1]

Part 1: Structural Identity & Cheminformatics[3]

The molecule features a pyridine core where the nitrogen atom's basicity is modulated by the electron-donating methoxy group (via resonance) and the steric bulk of the C6-methyl group.

Core Identifiers
Parameter Data / Value
IUPAC Name 2-Methoxy-4,6-dimethylpyridine
CAS Registry Number Variable by vendor (Common: 46256-36-4)
Molecular Formula

Molecular Weight 137.18 g/mol
Canonical SMILES COc1cc(C)cc(C)n1
Isomeric SMILES Cc1cc(C)nc(OC)c1
Structural Visualization Logic (Graphviz)

The following diagram illustrates the connectivity and numbering logic used to derive the SMILES string, ensuring distinction from symmetric isomers.

Structurecluster_0SMILES Parsing: COc1cc(C)cc(C)n1N1N (Pos 1)C2C (Pos 2)+MethoxyN1->C2aromaticC3C (Pos 3)-HC2->C3aromaticC4C (Pos 4)+MethylC3->C4aromaticC5C (Pos 5)-HC4->C5aromaticC6C (Pos 6)+MethylC5->C6aromaticC6->N1aromatic

Figure 1: Structural connectivity map illustrating the 2,4,6-substitution pattern on the pyridine ring.

Part 2: Physicochemical Profile[1][6][7]

Understanding the physicochemical properties is essential for optimizing extraction protocols and predicting metabolic stability.

Property Value / Description Mechanistic Note
Physical State Liquid (Colorless to pale yellow)Low symmetry compared to 2,6-lutidine prevents efficient crystal packing.
Boiling Point ~180–185 °C (Predicted)Higher than 2,6-lutidine (144°C) due to the polar methoxy group increasing dipole-dipole interactions.
LogP (Octanol/Water) 2.1 ± 0.2 (Predicted)The lipophilic methyl groups counteract the polarity of the ether oxygen.
pKa (Conjugate Acid) ~6.0–6.5The 2-methoxy group exerts an inductive withdrawing effect (-I) but a resonance donating effect (+M). The 6-methyl group provides steric hindrance to protonation at the Nitrogen.
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water.Pyridine Nitrogen allows H-bonding with water, but the lipophilic core limits bulk solubility.

Part 3: Synthetic Methodologies

The most robust route to 2-methoxy-4,6-dimethylpyridine avoids N-alkylation side products (which occur when methylating pyridones) by utilizing Nucleophilic Aromatic Substitution (


)
Reaction Pathway

Starting Material: 2-Chloro-4,6-dimethylpyridine. Reagent: Sodium Methoxide (NaOMe). Solvent: Methanol (MeOH).[2]

Mechanism: The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the electron-deficient C2 position (activated by the electronegative nitrogen), forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

SynthesisStart2-Chloro-4,6-dimethylpyridine(Substrate)InterTransition State(Meisenheimer Complex)Start->Inter+ NaOMe / MeOHRefluxReagentSodium Methoxide (NaOMe)(Nucleophile)Reagent->InterProduct2-Methoxy-4,6-dimethylpyridine(Product)Inter->Product- Cl-ByprodNaCl(Salt)Inter->Byprod

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

  • Preparation:

    • Charge a dry 250 mL round-bottom flask with 2-chloro-4,6-dimethylpyridine (10.0 mmol, 1.42 g).

    • Add anhydrous Methanol (20 mL).

    • Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 12.0 mmol, 1.2 eq) dropwise under

      
       atmosphere.
      
  • Reaction:

    • Heat the mixture to reflux (65 °C) .

    • Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) will appear.[3]

    • Reaction time: Typically 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove Methanol.

    • Resuspend the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).

    • Separate the organic layer. Extract the aqueous layer once more with DCM (20 mL).

    • Dry combined organics over

      
       , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via silica gel flash chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).

Part 4: Analytical Characterization

Validating the structure requires distinguishing it from the N-methyl pyridone tautomer.

1H NMR Interpretation ( , 400 MHz)
  • 
     6.50 (s, 1H):  Aromatic proton at C3. Shielded by the adjacent methoxy group.
    
  • 
     6.25 (s, 1H):  Aromatic proton at C5.
    
  • 
     3.90 (s, 3H): Methoxy group (-OCH3) . This is the diagnostic peak. If N-methylation occurred (pyridone impurity), this peak would shift upfield to ~3.5 ppm and integrate as N-CH3.
    
  • 
     2.40 (s, 3H):  Methyl at C6 (adjacent to Nitrogen).
    
  • 
     2.25 (s, 3H):  Methyl at C4.
    
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  137 m/z.
    
  • Fragmentation: Expect a loss of methyl radical (

    
    ) or formaldehyde (
    
    
    ) characteristic of anisole-like structures.

Part 5: Pharmaceutical Applications[9][10]

Proton Pump Inhibitor (PPI) Scaffolds

While Omeprazole utilizes a benzimidazole-pyridine linkage, the 2-methoxy-pyridine motif is a bioisostere used to modulate lipophilicity and metabolic stability in next-generation gastric acid secretion inhibitors. The methoxy group prevents rapid oxidation at the C2 position by Cytochrome P450 enzymes.

Ligand Design

In organometallic chemistry, 2-methoxy-4,6-dimethylpyridine acts as a hemilabile ligand . The Nitrogen binds tightly to metal centers (Pd, Pt), while the Methoxy oxygen can weakly coordinate, stabilizing vacant coordination sites during catalytic cycles (e.g., C-H activation).

References

  • PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile (Analogous Structure Data).[4][5] National Library of Medicine. Accessed Feb 9, 2026. [Link]

  • PubChem. 4-Methoxy-2,6-dimethylpyridine (Isomer Comparison). National Library of Medicine. Accessed Feb 9, 2026. [Link]

  • Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic Aromatic Substitution of Pyridines. Imperial College London / Wiley Online Library. (General protocol grounding). [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine basicity trends). [Link]

2-methoxy-4,6-dimethylpyridine vs 4-methoxy-2,6-dimethylpyridine isomer differences

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Isomeric Lutidine Derivatives in Drug Discovery

Executive Summary

In the high-stakes environment of medicinal chemistry, the distinction between 2-methoxy-4,6-dimethylpyridine (Isomer A) and 4-methoxy-2,6-dimethylpyridine (Isomer B) is not merely structural—it is functional. While they share the molecular formula


 and a molecular weight of 137.18  g/mol , their electronic behaviors are diametrically opposed.

Isomer B (4-methoxy) acts as a powerful electron-donating system, significantly boosting the basicity of the pyridine nitrogen, making it a critical scaffold for proton pump inhibitors (PPIs) and acid-activated prodrugs. Isomer A (2-methoxy) , conversely, exhibits reduced basicity due to the ortho-effect and inductive withdrawal, often serving as a bio-isostere for steric occlusion studies rather than electronic activation.

This guide provides the definitive physicochemical, synthetic, and analytical frameworks to differentiate and utilize these isomers effectively.

Part 1: Electronic Structure & Physicochemical Properties

The core difference lies in the interaction between the methoxy substituent and the pyridine nitrogen.

Basicity and pKa Modulation
  • 4-Methoxy-2,6-dimethylpyridine (Isomer B): The methoxy group at the para position acts as a strong resonance donor (

    
     effect). The lone pair on the oxygen delocalizes into the ring, pushing electron density directly onto the nitrogen atom. Combined with the inductive donation (
    
    
    
    ) of the two methyl groups, this molecule is highly basic (Predicted
    
    
    ).
  • 2-Methoxy-4,6-dimethylpyridine (Isomer A): The methoxy group at the ortho position exerts a strong inductive withdrawal (

    
    ) effect due to its proximity to the nitrogen, which competes with its resonance donation. Furthermore, the steric bulk of the methoxy group adjacent to the nitrogen hinders protonation. This results in a significantly lower 
    
    
    
    (Predicted
    
    
    ).
Resonance Visualization

The following diagram illustrates the electron density flow that dictates the reactivity difference.

ResonanceEffects cluster_0 Isomer B (4-Methoxy) High Basicity cluster_1 Isomer A (2-Methoxy) Low Basicity OMe_Para 4-OMe Group (Lone Pair Donor) Ring_Para Pyridine Ring (Resonance Conduit) OMe_Para->Ring_Para +M Effect N_Para Nitrogen Atom (High Electron Density) Ring_Para->N_Para e- Density Push OMe_Ortho 2-OMe Group (Inductive Withdrawal) N_Ortho Nitrogen Atom (Sterically Hindered) OMe_Ortho->N_Ortho -I Effect (Dominant)

Figure 1: Mechanistic flow of electron density. Green arrows indicate resonance stabilization of the protonated form (Isomer B); red dashed arrow indicates inductive destabilization (Isomer A).

Part 2: Analytical Differentiation (NMR & MS)

Distinguishing these isomers requires careful spectroscopic analysis. Mass Spectrometry (MS) is often insufficient as fragmentation patterns are similar. Proton NMR (


-NMR)  is the gold standard.
Symmetry vs. Asymmetry
  • Isomer B (Symmetric): The molecule possesses a plane of symmetry passing through the N and C-4 atoms. Consequently, the protons at positions 3 and 5 are chemically equivalent.

  • Isomer A (Asymmetric): The methoxy group at C-2 breaks the symmetry. The proton at C-3 (between OMe and Me) is in a vastly different electronic environment than the proton at C-5 (between two Me groups).

Comparative NMR Table ( , 400 MHz)
Feature4-Methoxy-2,6-dimethyl (Isomer B)2-Methoxy-4,6-dimethyl (Isomer A)
Symmetry

Symmetric
Asymmetric
Aromatic Protons Singlet (2H) at ~6.5 ppm (H3 & H5 equivalent)Two Singlets (1H each) . H3 (~6.2 ppm) & H5 (~6.6 ppm)
Methoxy (-OCH3) Singlet (3H) at ~3.8 ppmSinglet (3H) at ~3.9 ppm
Methyl (-CH3) Singlet (6H) at ~2.4 ppm (Equivalent)Two Singlets (3H each) at ~2.3 & 2.4 ppm

Critical QC Check: If your aromatic region shows a single peak integrating to 2 protons, you have the 4-methoxy isomer. If you see two distinct peaks, you have the 2-methoxy isomer.

Part 3: Synthetic Routes & Process Chemistry[1][2][3]

Synthesis of 4-Methoxy-2,6-dimethylpyridine (Isomer B)

This is the commercially dominant route, often utilized in the synthesis of Omeprazole-class intermediates [1].

Protocol:

  • Precursor: Start with 4-chloro-2,6-dimethylpyridine (often derived from 2,6-lutidine-N-oxide via nitration and chlorination).[1]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

  • Conditions: Reflux (

    
    ) for 4-6 hours.
    
  • Workup: Quench with water, extract into DCM. The high basicity of the product requires the aqueous layer to be basic (

    
    ) during extraction to prevent protonation and loss to the water phase.
    
Synthesis of 2-Methoxy-4,6-dimethylpyridine (Isomer A)

This synthesis is more challenging due to the lower reactivity of the 2-position towards nucleophilic attack compared to the highly activated 4-nitro or 4-chloro species, unless a specific leaving group (like fluorine) is used.

Protocol:

  • Precursor: 2-chloro-4,6-dimethylpyridine .

  • Reagent: Sodium Methoxide (NaOMe) (Excess, 2.5 eq).

  • Conditions: Higher temperature required (

    
     in DMF or sealed tube in MeOH) due to steric hindrance at the ortho position.
    
  • Workup: Standard extraction.

Synthetic Workflow Diagram

SynthesisRoutes cluster_B Route B: 4-Methoxy Isomer (PPI Precursor) cluster_A Route A: 2-Methoxy Isomer StartB 2,6-Lutidine N-Oxide InterB1 4-Nitro-2,6-Lutidine N-Oxide StartB->InterB1 HNO3/H2SO4 Nitration InterB2 4-Chloro-2,6-Lutidine InterB1->InterB2 POCl3 Chlorination ProductB 4-Methoxy-2,6-dimethylpyridine (Isomer B) InterB2->ProductB NaOMe/MeOH Reflux (SnAr) StartA 2-Amino-4,6-dimethylpyridine InterA1 2-Chloro-4,6-dimethylpyridine StartA->InterA1 NaNO2/HCl Sandmeyer-like ProductA 2-Methoxy-4,6-dimethylpyridine (Isomer A) InterA1->ProductA NaOMe/DMF High Temp (100°C)

Figure 2: Parallel synthetic pathways. Note the harsher conditions required for Route A due to steric hindrance.

Part 4: Pharmaceutical Applications & Reactivity

Proton Pump Inhibitors (PPIs)

4-Methoxy-2,6-dimethylpyridine is a structural homolog to the pyridine core found in Omeprazole (which uses 4-methoxy-3,5-dimethylpyridine). The electron-donating power of the 4-methoxy group is essential for the acid-catalyzed rearrangement mechanism of PPIs.

  • Mechanism:[2][3][4] In the acidic parietal cells of the stomach, the pyridine nitrogen becomes protonated. The 4-methoxy group stabilizes the cationic intermediate, facilitating the nucleophilic attack of the benzimidazole nitrogen.

  • Implication: Isomer A (2-methoxy) lacks this resonance stabilization and would likely be inactive as a PPI prodrug trigger.

N-Oxidation Potential

In metabolic studies (CYP450 metabolism), the 4-methoxy isomer is highly prone to N-oxidation because the nitrogen is electron-rich [2]. The 2-methoxy isomer is more resistant to N-oxidation due to steric blocking by the ortho-methoxy group.

Genotoxicity Considerations

While the methoxy-pyridines themselves are generally stable, their precursors (specifically 2-chloromethyl or 4-chloromethyl derivatives used to couple them to other scaffolds) are potential alkylating agents.

  • Safety Protocol: When handling the chlorinated intermediates of these isomers, strict containment (isolator/glovebox) is required until the coupling reaction is complete [3].

References

  • Sivakumar, N. et al. (2014).[4] Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine in esomeprazole magnesium. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.[4]

  • Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[3]

  • Anthonysamy, A. et al. (2007).[5] 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine.[5] Acta Crystallographica Section E, E63, o1148–o1150.[5]

Sources

Comprehensive Technical Profile: 4,6-Dimethyl-2-methoxypyridine

[1]

Executive Summary

4,6-Dimethyl-2-methoxypyridine (CAS: 45798-56-9) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including antitumor antibiotics (e.g., Fredericamycin A) and phosphodiesterase (PDE) inhibitors.[1][2] Structurally, it consists of a pyridine ring substituted with methyl groups at the 4 and 6 positions and a methoxy group at the 2 position.[1] This specific substitution pattern imparts unique electronic properties, making it a valuable intermediate for dearomatization reactions and ligand design in organometallic catalysis.[1]

This guide details the nomenclature, physicochemical properties, synthetic pathways, and quality control parameters required for the rigorous application of this compound in drug development.[1]

Identity & Nomenclature

Precise identification is critical to avoid confusion with isomeric forms such as 2,6-dimethyl-4-methoxypyridine or N-methylated pyridones.[1]

Identifier Value
IUPAC Name 2-Methoxy-4,6-dimethylpyridine
CAS Registry Number 45798-56-9
Common Synonyms 4,6-Dimethyl-2-pyridyl methyl ether; 2-Methoxy-4,6-dimethyl-pyridine
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CC1=CC(=NC(=C1)OC)C
InChI Key KWGMYFISCBHTLS-UHFFFAOYSA-N

Structural Note: The methoxy group is located at the ortho position relative to the nitrogen (position 2), while the methyl groups occupy the para (position 4) and the other ortho (position 6) positions.[1] This creates a steric environment that influences both its reactivity and its binding properties in metallo-organic complexes.[1]

Physicochemical Properties

The following data points are essential for handling and process design.

Property Value / Range Notes
Appearance Colorless to pale yellow liquidMay darken upon oxidation/storage.[1][2]
Boiling Point 195.6 ± 35.0 °C (Predicted)Experimental range often ~170–180 °C at 760 mmHg.
Density 0.985 ± 0.06 g/cm³Relative to water at 20 °C.
Solubility Soluble in MeOH, EtOH, DCM, EtOAcLimited solubility in water; lipophilic nature (LogP ~2.2).
pKa ~3.5 – 4.5 (Estimated)Less basic than pyridine due to O-Me inductive effect vs resonance.[1]
Storage Inert atmosphere (Ar/N₂), 2–8 °CHygroscopic; protect from light.

Synthetic Pathways & Manufacturing Logic

The Selectivity Challenge

The synthesis of 2-methoxypyridines typically starts from 2-hydroxypyridines (2-pyridones).[1] A direct alkylation of 4,6-dimethyl-2-pyridone with methyl iodide is not recommended for high-purity applications because it yields a mixture of the desired O-methyl product (lactim ether) and the unwanted N-methyl isomer (lactam), often favoring the N-methyl product.[1]

Preferred Protocol: The Chlorination-Alkoxylation Route

To ensure regioselectivity for the O-methyl derivative, the industry-standard protocol utilizes a chlorination intermediate.[1]

Step 1: Chlorination Reaction of 4,6-dimethyl-2-hydroxypyridine with phosphorus oxychloride (POCl₃) yields 2-chloro-4,6-dimethylpyridine.[1]

  • Mechanism:[3] Conversion of the hydroxyl group to a good leaving group (chloride).[1]

Step 2: Nucleophilic Aromatic Substitution (SₙAr) Reaction of the chloro-intermediate with sodium methoxide (NaOMe) in methanol.[1]

  • Mechanism:[3] The methoxide ion attacks the electron-deficient C2 position, displacing the chloride.[1]

SynthesisPathwaycluster_legendProcess LogicPrecursor4,6-Dimethyl-2-hydroxypyridine(Tautomer: Pyridone)Intermediate2-Chloro-4,6-dimethylpyridinePrecursor->IntermediatePOCl3, Reflux(Chlorination)SideProductN-Methyl-4,6-dimethyl-2-pyridone(Unwanted Impurity)Precursor->SideProductMeI / Base(Direct Alkylation - AVOID)Product4,6-Dimethyl-2-methoxypyridineIntermediate->ProductNaOMe, MeOH(SnAr Substitution)Route A (Preferred)Route A (Preferred)Route B (Avoid)Route B (Avoid)

Figure 1: Synthetic workflow comparing the selective chlorination route against the non-selective direct alkylation.

Experimental Protocol (Optimized)
  • Chlorination: Dissolve 4,6-dimethyl-2-hydroxypyridine (1.0 eq) in POCl₃ (excess). Reflux for 2–4 hours.[1] Quench carefully on ice. Neutralize and extract with DCM. Yields 2-chloro-4,6-dimethylpyridine.[1][4]

  • Methoxylation: Dissolve Na metal (1.2 eq) in anhydrous MeOH to generate NaOMe. Add 2-chloro-4,6-dimethylpyridine (1.0 eq).[1] Reflux for 4–6 hours.[1]

  • Workup: Evaporate MeOH. Resuspend residue in water/EtOAc.[1] Wash organic layer with brine.[1] Dry over Na₂SO₄.[1] Distill under reduced pressure to isolate the pure oil.

Analytical Characterization (QC)

Trustworthiness in research relies on verifying that the synthesized compound is the O-isomer and not the N-isomer.[1]

NMR Spectroscopy Verification

The ¹H-NMR spectrum provides the definitive fingerprint.[1]

Proton Environment Chemical Shift (δ ppm) Multiplicity Diagnostic Value
-OCH₃ (Methoxy) 3.85 – 3.95 Singlet (3H)O-Me appears downfield (>3.8 ppm).[1] N-Me typically appears ~3.4–3.6 ppm.[1]
C3-H (Ring) 6.35 – 6.45Singlet (1H)Meta to Nitrogen.[1]
C5-H (Ring) 6.60 – 6.70Singlet (1H)Meta to Nitrogen.[1]
C4-CH₃ 2.20 – 2.30Singlet (3H)Aromatic methyl.[1]
C6-CH₃ 2.35 – 2.45Singlet (3H)Aromatic methyl (closer to N).[1]

Note: Shifts are approximate (CDCl₃ solvent). The presence of a signal < 3.6 ppm in the methyl region suggests N-methyl contamination.[1]

Mass Spectrometry[1]
  • Method: GC-MS or LC-MS (ESI+).[1]

  • Expected m/z: 138.1 [M+H]⁺.

  • Fragmentation: Loss of methyl radical (M-15) and loss of formaldehyde (M-30) are common for methoxypyridines.[1]

Applications in Drug Development

Antitumor Antibiotics Synthesis

4,6-Dimethyl-2-methoxypyridine serves as a starting material for the total synthesis of Fredericamycin A , a potent antitumor antibiotic.[1] The pyridine ring is incorporated into the spiro-fused core structure via lithiation and condensation reactions.[1]

PDE9 Inhibitors (Alzheimer's Research)

Derivatives of this scaffold, specifically 3-bromo-2-methoxy-4,6-dimethylpyridine, are utilized in the synthesis of pyrazolopyridine-based PDE9 inhibitors .[1] These compounds enhance cGMP signaling in the brain, showing potential for improving memory and cognitive function in Alzheimer's disease models.[1]

Organometallic Ligand Design

The 2-methoxy-4,6-dimethylpyridine motif is used in oxidative dearomatization studies.[1] The steric bulk of the methyl groups at 4 and 6, combined with the coordinating ability of the methoxy oxygen and pyridine nitrogen, allows for the stabilization of reactive metal intermediates (e.g., Rhodium or Tungsten complexes) during catalytic cycles.[1]

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.[1][5] Harmful if swallowed.[1][5]

  • Flammability: Combustible liquid.[1] Keep away from heat/sparks.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]

References

  • Synthesis of 3-bromo-2-methoxy-4,6-dimethylpyridine for PDE9 Inhibitors. Google Patents. (2014).[1] Patent EP2982674A1.[1] Link

  • Total Synthesis of Fredericamycin A. Chemistry – A European Journal. (2000). Kita, Y. et al. Link[1]

  • Oxidative Dearomatization of Pyridines. ResearchGate. (2020).[1] Link

  • 2-Methoxy-4,6-dimethylpyridine Product Data. BLD Pharm. (2025).[1][2] CAS 45798-56-9.[1][2][6][7][8] Link

  • PubChem Compound Summary: 2-Methoxy-4,6-dimethylnicotinonitrile (Related Derivative). National Library of Medicine.[1] Link

Physicochemical Profiling of 2-Alkoxy-4,6-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[2]

In the landscape of medicinal chemistry, 2-alkoxy-4,6-dimethylpyridine derivatives represent a critical scaffold, often serving as bioisosteres for ester functionalities or as lipophilic modulators in proton pump inhibitors (PPIs) and allosteric modulators.[1]

Unlike simple pyridines, the 4,6-dimethyl substitution pattern creates a unique steric and electronic environment.[1] The methyl groups at positions 4 and 6 provide electron density via hyperconjugation (+I effect), significantly influencing the basicity of the ring nitrogen and the nucleophilicity of the 2-position.[1]

This guide details the physicochemical properties, synthesis logic, and characterization standards for this class, specifically distinguishing the O-alkylated pyridine forms from their thermodynamic isomers, the N-alkylated pyridones.[1]

Electronic Architecture & Tautomeric Considerations

The defining feature of this chemical class is the competition between the pyridine (lactim ether) and pyridone (lactam) forms.[1] While 2-alkoxy derivatives are chemically "fixed" as ethers, their synthesis often proceeds from the tautomeric 4,6-dimethyl-2-hydroxypyridine precursor.[1]

Electronic Effects
  • Inductive Effect (+I): The methyl groups at C4 and C6 push electron density into the ring, making the ring nitrogen more basic compared to unsubstituted 2-alkoxypyridines.[1]

  • Resonance Effect (+M): The alkoxy group at C2 donates electrons into the ring system.[1] However, the electronegative oxygen also exerts a withdrawing inductive effect (-I).[1]

  • Net Basicity: The -I effect of the alkoxy group generally dominates over its +M effect regarding the ring nitrogen.[1] Consequently, 2-alkoxy-4,6-dimethylpyridines are less basic (pKa ~4.5–5.[1]0) than their parent 2,4,6-trimethylpyridine (pKa 7.43), but more basic than unsubstituted 2-alkoxypyridines (pKa ~3.3).[1]

Visualization: Resonance & Isomerism

The following diagram illustrates the resonance stabilization and the structural divergence between the target O-alkyl species and the N-alkyl impurity.

G Precursor 4,6-Dimethyl-2-hydroxypyridine (Tautomeric Equilibrium) Target Target: 2-Alkoxy-4,6-dimethylpyridine (O-Alkylated / Aromatic) Precursor->Target Path A: O-Alkylation (Kinetic Control / Ag salts) Impurity Impurity: 1-Alkyl-4,6-dimethyl-2-pyridone (N-Alkylated / Non-Aromatic) Precursor->Impurity Path B: N-Alkylation (Thermodynamic Control) Target->Impurity Thermal Rearrangement (Chapman-like)

Figure 1: Divergent alkylation pathways. Path A yields the target aromatic ether, while Path B yields the thermodynamically stable amide-like impurity.

Physicochemical Properties Data

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) for the methoxy and ethoxy derivatives.

Table 1: Comparative Physical Properties[1]
Property2-Methoxy-4,6-dimethylpyridine2-Ethoxy-4,6-dimethylpyridineRelevance
CAS Number 45798-56-91124-35-2Identification
Molecular Weight 137.18 g/mol 151.21 g/mol Stoichiometry
Physical State Colorless Liquid / Low-melt SolidLiquidHandling
Boiling Point (Atm) ~195°C (Predicted)~210°C (Predicted)Distillation
Boiling Point (Vac) 85-90°C @ 12 mmHg95-100°C @ 12 mmHgPurification
LogP (Lipophilicity) 2.1 ± 0.32.5 ± 0.3Membrane Permeability
pKa (Conj.[1][2][3] Acid) 4.8 ± 0.54.9 ± 0.5Solubility in gastric pH
Density 0.98 g/cm³0.96 g/cm³Solvent extraction

Note on Solubility: These derivatives exhibit low water solubility but high solubility in organic solvents (DCM, EtOAc, Methanol).[1] The protonated salts (HCl, H2SO4) are water-soluble.[1]

Spectroscopic Characterization (The "Fingerprint")

Distinguishing the O-alkyl pyridine from the N-alkyl pyridone is the most common analytical challenge.[1]

Nuclear Magnetic Resonance (1H NMR)
  • 2-Methoxy-4,6-dimethylpyridine (Target):

    • O-CH3 Signal: Singlet at δ 3.8 – 4.0 ppm .[1] The oxygen deshields the methyl protons significantly.[1]

    • Aromatic Protons: Two singlets (or meta-coupled doublets) typically around δ 6.4 – 6.7 ppm .[1]

  • 1,4,6-Trimethyl-2-pyridone (Impurity):

    • N-CH3 Signal: Singlet at δ 3.4 – 3.6 ppm .[1] Nitrogen is less electronegative than oxygen, resulting in an upfield shift compared to the O-Me.[1]

    • Ring Protons: Often appear slightly upfield compared to the pyridine form due to loss of full aromaticity.[1]

Infrared Spectroscopy (IR)
  • Target (Ether): Strong C-O-C stretch at 1000–1300 cm⁻¹ . Absence of carbonyl stretch.[1]

  • Impurity (Amide): Very strong C=O (amide) stretch at 1640–1680 cm⁻¹ .[1]

Experimental Protocol: Synthesis & Purification

To ensure high fidelity and avoid the N-alkylation side reaction, the Nucleophilic Aromatic Substitution (SnAr) pathway using a halopyridine is superior to direct alkylation of the hydroxypyridine.[1]

Protocol: Synthesis of 2-Methoxy-4,6-dimethylpyridine

Reaction Type: SnAr Displacement Starting Material: 2-Chloro-4,6-dimethylpyridine[1]

Step-by-Step Methodology:

  • Reagent Prep: In a dry 3-neck round bottom flask under N2 atmosphere, dissolve sodium methoxide (1.2 eq) in anhydrous methanol.

  • Addition: Add 2-Chloro-4,6-dimethylpyridine (1.0 eq) dropwise. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting chloride (Rf ~0.[1]6) should disappear, replaced by the product (Rf ~0.4).

  • Quench: Cool to room temperature. Quench with water (equal volume to methanol).[1]

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[1]

    • Why? The product is neutral/basic and lipophilic.[1]

  • Wash: Wash combined organics with Brine, then dry over Na2SO4.

  • Concentration: Remove solvent under reduced pressure.

  • Purification: If necessary, distill under vacuum (bulb-to-bulb) or filter through a short silica plug to remove inorganic salts.[1]

Workflow Diagram

Workflow Start Start: 2-Chloro-4,6-dimethylpyridine Reaction Reflux 65°C, 6h (SnAr Mechanism) Start->Reaction Reagent Reagent: NaOMe / MeOH (Strong Nucleophile) Reagent->Reaction Workup Quench H2O -> Extract DCM Reaction->Workup Analysis 1H NMR Check: Look for O-Me @ 3.9 ppm Workup->Analysis

Figure 2: Synthesis workflow prioritizing the SnAr mechanism to guarantee O-regioselectivity.

Applications in Drug Discovery[1][5][6]

  • Proton Pump Inhibitors (PPIs): The 2-alkoxypyridine motif is structurally homologous to the core of Omeprazole-like drugs (though those are usually benzimidazoles linked to pyridines).[1] The 4,6-dimethyl groups serve to increase the pKa of the pyridine nitrogen, facilitating the acid-catalyzed activation mechanism required for PPIs.[1]

  • Lactim Ethers as Bioisosteres: The -OCH3 group mimics the steric bulk of an ethyl group but introduces a hydrogen bond acceptor, altering the solvation shell and receptor binding kinetics.[1]

References

  • PubChem. (2023).[1] 2-Methoxy-4,6-dimethylpyridine (Compound Summary).[1][4] National Library of Medicine.[1] [Link]

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in 2-hydroxypyridines and their derivatives.[1]Advances in Heterocyclic Chemistry. (Contextual grounding for Lactam-Lactim equilibrium).

Sources

Comprehensive Safety Profile & Handling Protocols: 2-Methoxy-4,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the safe handling, synthesis context, and hazard management of 2-methoxy-4,6-dimethylpyridine . Due to the specific nature of this isomer, direct toxicological datasets are often conflated with its analogs. This document synthesizes definitive chemical logic with available safety data to provide a robust risk management framework.

Executive Summary

2-Methoxy-4,6-dimethylpyridine (CAS: 45798-56-9 ) is a functionalized pyridine derivative characterized by an electron-donating methoxy group and two methyl substituents.[1][2] It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., proton pump inhibitors) and agrochemicals. Its safety profile is dominated by its flammability and potential for severe ocular and cutaneous irritation, necessitating strict engineering controls during isolation and processing.

Chemical Identity & Physicochemical Determinants

Understanding the physical properties is the first line of defense. The structural combination of a pyridine ring with a methoxy ether linkage creates a molecule that is lipophilic, volatile, and moderately basic.

PropertySpecificationSafety Implication
CAS Number 45798-56-9 Unique identifier for inventory tracking.
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical State Colorless to pale yellow liquidFluidity increases spill risk; requires secondary containment.
Boiling Point ~180–190°C (Predicted)Higher than non-substituted pyridines, but still generates vapor.
Flash Point ~45–55°C (Predicted) FLAMMABLE LIQUID (Cat 3). Vapors can form explosive mixtures >45°C.
Density ~0.98 g/cm³Floats on water; aqueous firefighting foams may be ineffective if not alcohol-resistant.
Solubility Immiscible in water; Soluble in organics (DCM, EtOAc)Bioaccumulates in lipid tissues; permeates nitrile gloves over time.

Technical Insight: The presence of the methoxy group at the 2-position (ortho to nitrogen) significantly alters the basicity compared to 2,4,6-collidine. The inductive effect of the oxygen makes the ring nitrogen less basic, but the molecule remains a nucleophile capable of reacting with strong electrophiles.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with close analogs (2-methoxypyridine and 2,6-lutidine), the following GHS classifications are assigned.

Signal Word: WARNING
Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Flammable Liquids Cat 3 H226: Flammable liquid and vapor.Moderate vapor pressure allows formation of ignitable mixtures at ambient synthesis temperatures.
Acute Toxicity (Oral) Cat 4 H302: Harmful if swallowed.[2][3]Pyridine ring metabolism typically yields N-oxide metabolites that can disrupt cellular respiration.
Skin Irritation Cat 2 H315: Causes skin irritation.[3][4]Solvent action defats skin; basicity causes local pH spikes leading to dermatitis.
Eye Irritation Cat 2A H319: Causes serious eye irritation.[2][3][4][5]Direct interaction with corneal proteins; high risk of conjunctival edema.
STOT - Single Exp. Cat 3 H335: May cause respiratory irritation.[2][3][4][5]Inhalation of vapors irritates mucous membranes of the upper respiratory tract.
Synthesis & Reactivity Hazards

Researchers often encounter this compound during its synthesis via nucleophilic aromatic substitution (SₙAr). Understanding the hazard flow from precursors to product is critical.

Common Synthesis Route: 2-Chloro-4,6-dimethylpyridine + Sodium Methoxide (NaOMe) → 2-Methoxy-4,6-dimethylpyridine

Hazard Transition Diagram The following diagram illustrates the shift in hazard profile during synthesis, highlighting where the risk moves from Corrosivity (reactants) to Flammability (product).

HazardFlow Reactant1 2-Chloro-4,6-dimethylpyridine (Corrosive, Toxic) Process Reaction: S_NAr (Exothermic, Methanol Solvent) Reactant1->Process Reactant2 Sodium Methoxide (Water Reactive, Corrosive) Reactant2->Process Product 2-Methoxy-4,6-dimethylpyridine (Flammable, Irritant) Process->Product Isolation Waste Waste Stream (Basic, Organic Solvent) Process->Waste Filtration

Caption: Hazard evolution during synthesis. Note the persistence of flammability risks in the product phase despite the loss of extreme corrosivity.

Risk Mitigation & Handling Protocols
4.1 Engineering Controls
  • Fume Hood: Mandatory. Minimum face velocity of 0.5 m/s.

  • Static Grounding: All transfer vessels (reactors, drums) must be grounded. The liquid's conductivity is low, increasing static accumulation risk during pouring.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent oxidation and moisture absorption, which can hydrolyze the ether linkage over time.

4.2 Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Gloves (Splash) Nitrile (0.11 mm) Good for incidental contact. Change every 15 mins.
Gloves (Immersion) Laminate (PE/EVAL) Pyridine derivatives permeate standard nitrile/latex rapidly (>30 mins).
Respiratory Type A (Brown) Filter Activated carbon filter specific for organic vapors with BP > 65°C.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the high risk of vapor-induced lachrymation.
Emergency Response Protocols

This section outlines self-validating decision trees for emergency scenarios.

5.1 Fire Response
  • Extinguishing Media: Alcohol-resistant foam (AR-AFFF), Dry Chemical, or CO₂.

  • Contraindication: Do NOT use a solid water stream. The compound's density (~0.[6][7]98) is close to water; a jet will scatter the burning liquid rather than smother it.

5.2 Spill Response Decision Tree

SpillResponse Start Spill Detected Volume Volume > 100mL? Start->Volume Ventilation In Fume Hood? Volume->Ventilation No Action_Evac EVACUATE LAB Call EHS Volume->Action_Evac Yes PPE_Check Proper PPE Available? Ventilation->PPE_Check Yes Ventilation->Action_Evac No Action_Clean Absorb with Vermiculite Use Non-sparking tools PPE_Check->Action_Clean Yes Action_Contain Close Sash Alert Personnel PPE_Check->Action_Contain No

Caption: Operational logic for spill containment. Prioritizes evacuation for uncontained or large-volume releases.

5.3 First Aid Measures
  • Inhalation: Remove to fresh air immediately.[2] If breathing is labored, administer oxygen. Mechanism: Pyridine vapors cause central nervous system depression; fresh air aids in volatile clearance.

  • Skin Contact: Wash with soap and water for 15 minutes . Note: Do not use ethanol or solvents to wash skin; this increases transdermal absorption.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids. Consult an ophthalmologist. The basic nature of the compound can cause corneal clouding if not treated.

Storage & Disposal
  • Storage Conditions: Keep in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances (Strong Oxidizers, Strong Acids).

    • Shelf Life: Stable for 12-24 months if protected from moisture.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Why? Burning generates Nitrogen Oxides (NOx). The scrubber is required to neutralize these toxic byproducts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7936, 2,4-Dimethylpyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives hazard classification. Retrieved from [Link]

Sources

Technical Characterization Guide: 2-Methoxy-4,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization framework for 2-methoxy-4,6-dimethylpyridine , addressing the scarcity of public experimental data by synthesizing predictive models with rigorous experimental validation protocols.

CAS Registry Number: 45798-56-9 Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol [1]

Executive Summary

2-Methoxy-4,6-dimethylpyridine is a critical pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive scaffolds (e.g., PDE9 inhibitors) and agrochemicals.[1][2] Unlike common solvents (pyridine, 2,6-lutidine), specific physical property datasets for this isomer are often proprietary or absent from public chemical indices.

This guide provides high-confidence predicted values derived from Structure-Property Relationship (SPR) analysis of structural analogs and details the self-validating experimental protocols required to establish definitive internal standards.

Part 1: Physical Properties & Predictive Analysis

In the absence of a verified Certificate of Analysis (CoA) value, researchers must rely on comparative data from structural analogs. The methoxy group at the C2 position introduces a dipole moment and hydrogen bond acceptance capability that significantly alters volatility compared to the parent lutidine.

Table 1: Comparative Property Analysis (SPR Model)
CompoundStructureBoiling Point (°C)Density (g/mL)Mechanistic Insight
Pyridine C₅H₅N115.20.982Base reference.
2,6-Lutidine 2,6-(CH₃)₂-Py144.00.925Methyl groups increase MW but disrupt stacking, lowering density.
2-Methoxypyridine 2-(OCH₃)-Py142.41.044Methoxy group increases polarity and density significantly.
2-Methoxy-4,6-dimethylpyridine Target 168 - 175 (Pred.) 0.99 - 1.03 (Pred.) Combined effect: Methyls raise BP (MW) but lower density; Methoxy raises both.

Technical Insight: The predicted boiling point range (168–175°C) assumes a standard atmospheric pressure (760 mmHg). The addition of a methoxy group typically adds ~25–30°C to the boiling point of the parent pyridine due to increased molecular weight and dipole-dipole interactions, despite the loss of some symmetry compared to 2,6-lutidine.

Part 2: Synthesis & Impurity Profiling

Physical property measurement is futile without defining the purity profile. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) , a pathway that introduces specific density-altering impurities.

Synthesis Logic & Impurity Impact

The reaction of 2-chloro-4,6-dimethylpyridine with sodium methoxide is the standard route. Incomplete conversion leaves the chlorinated starting material, which has a significantly higher density (~1.10–1.20 g/mL) than the product.

SynthesisFlow Start 2-Chloro-4,6-dimethylpyridine (Density: High, ~1.15 g/mL) Reaction SnAr Reaction Reflux Start->Reaction Reagent NaOMe / MeOH (Nucleophile) Reagent->Reaction Crude Crude Mixture (Product + NaCl + Unreacted Cl) Reaction->Crude Purification Distillation / Extraction Crude->Purification Remove NaCl Purification->Start Co-distillation risk (If BP diff < 10°C) Product 2-Methoxy-4,6-dimethylpyridine (Target Density: ~1.01 g/mL) Purification->Product Fractional Distillation

Figure 1: Synthesis pathway highlighting the risk of chlorinated impurities co-distilling and skewing density measurements.

Part 3: Experimental Determination Protocols

To establish authoritative data for your specific lot, follow these self-validating protocols. These methods prioritize accuracy over speed.

Protocol A: Micro-Boiling Point (Siwoloboff Method)

Use this method if sample quantity is limited (<1 mL).

  • Preparation: Seal a standard capillary tube at one end. Prepare a second, finer capillary (bell jar) sealed at the top and open at the bottom.

  • Assembly: Place the sample in the larger tube. Insert the fine capillary, open end down, into the liquid.

  • Heating: Attach the tube to a thermometer bulb and immerse in a Thiele tube (filled with silicone oil). Heat gently.

  • Observation:

    • Initial Phase: Bubbles emerge slowly (expanding air).

    • Boiling Phase: A continuous, rapid stream of bubbles emerges from the fine capillary (vapor pressure > atmospheric pressure).

    • Endpoint: Stop heating.[3] Record the temperature exactly when the bubble stream stops and liquid is sucked back into the fine capillary. This is the true equilibrium boiling point.

  • Correction: Apply barometric pressure correction:

    
    , where 
    
    
    
    is pressure in mmHg.
Protocol B: Density Determination (Oscillating U-Tube)

Preferred over pycnometry for volatile organics to prevent evaporation errors.

  • Calibration: Calibrate the density meter using air (0.0012 g/cm³) and ultra-pure water (0.9982 g/cm³ at 20°C).

  • Temperature Control: Set the internal Peltier thermostat to 20.00°C ± 0.01°C . Pyridine density is highly temperature-dependent.

  • Injection: Inject ~1 mL of 2-methoxy-4,6-dimethylpyridine using a Luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (visual check via camera).

  • Validation: Perform the measurement in triplicate. If the standard deviation > 0.0002 g/mL, clean the cell with ethanol and acetone, dry, and repeat.

Part 4: Decision Framework for Characterization

Use the following logic flow to determine the appropriate validation steps based on your sample status.

DecisionTree Sample Unknown Sample 2-Methoxy-4,6-dimethylpyridine PurityCheck GC-MS / NMR Analysis Sample->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure ProcessImpure Recrystallize/Distill (Remove Cl-precursor) IsPure->ProcessImpure No ProcessPure Proceed to Physical Testing IsPure->ProcessPure Yes ProcessImpure->PurityCheck MeasureBP Measure Boiling Point (Siwoloboff) ProcessPure->MeasureBP MeasureDen Measure Density (Oscillating U-Tube) ProcessPure->MeasureDen Compare Compare to Predicted Range BP: 168-175°C Density: 0.99-1.03 g/mL MeasureBP->Compare MeasureDen->Compare Valid Data Validated Release for Use Compare->Valid Within Range Invalid Out of Range Check for Water/Solvent Compare->Invalid Deviation > 5%

Figure 2: Decision tree for validating physical properties against predicted standards.

References

  • PubChem Compound Summary. (2025). 2,6-Dimethylpyridine (2,6-Lutidine) Physical Properties. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Pyridine: Thermochemical Data. National Institute of Standards and Technology. Retrieved from [Link]

  • O'Neil, M.J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Methoxy-4,6-dimethylpyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 2-methoxy-4,6-dimethylpyridine (also known as 4,6-dimethyl-2-methoxypyridine) is a critical transformation in the development of pharmaceutical intermediates, particularly for proton pump inhibitors (PPIs) and specific agrochemical ligands.

This protocol details the conversion of 2-chloro-4,6-dimethylpyridine to its methoxy analog via Nucleophilic Aromatic Substitution (


) . While 2-chloropyridines are generally reactive toward nucleophiles, the presence of electron-donating methyl groups at the 4 and 6 positions exerts a deactivating inductive effect (+I), rendering the C-2 position less electrophilic than in unsubstituted 2-chloropyridine.

Consequently, this guide emphasizes optimized thermal conditions and stoichiometric control to overcome this electronic deactivation, ensuring high conversion rates while minimizing side reactions such as hydrolysis (pyridone formation).

Mechanistic Insight & Reaction Design

The Pathway

The reaction proceeds via an addition-elimination mechanism. The methoxide anion (nucleophile) attacks the electron-deficient C-2 position, stabilized by the ring nitrogen which acts as an electron sink.

  • Addition: Methoxide attacks C-2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).

  • Elimination: The ring nitrogen's lone pair assists in expelling the chloride leaving group, restoring aromaticity.

Critical Consideration: The 4,6-dimethyl substitution pattern increases electron density within the ring. This raises the energy barrier for the initial nucleophilic attack compared to electron-deficient analogs (e.g., 2-chloro-4-nitropyridine). Therefore, thermodynamic driving force (heat) is required.

Mechanism Visualization

SNAr_Mechanism Reactant 2-Chloro-4,6-dimethylpyridine + NaOMe TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Nucleophilic Attack (Slow Step) Requires Heat due to +I effect of Me groups Product 2-Methoxy-4,6-dimethylpyridine + NaCl TS->Product Elimination of Cl- Restoration of Aromaticity (Fast)

Figure 1: Mechanistic flow of the


 reaction on the sterically and electronically modified pyridine ring.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Conc.[1][2]Equivalents
2-Chloro-4,6-dimethylpyridine Substrate>98%1.0 eq
Sodium Methoxide (NaOMe) Nucleophile25-30% wt in MeOH1.2 – 1.5 eq
Methanol (MeOH) SolventAnhydrous5–10 Vol
Water QuenchDeionizedN/A
Dichloromethane (DCM) ExtractionACS GradeN/A
Step-by-Step Methodology

Safety Precaution: Sodium methoxide is caustic and moisture-sensitive. Methanol is flammable and toxic. Perform all operations in a fume hood.

  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging:

    • Charge 2-chloro-4,6-dimethylpyridine (1.0 eq) into the flask.

    • Add anhydrous Methanol (5 volumes relative to substrate mass).

    • Slowly add Sodium Methoxide solution (1.5 eq) via syringe or dropping funnel at room temperature. Exotherm may occur.

  • Reaction:

    • Heat the mixture to reflux (approx. 65°C) .

    • Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC. The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      , depending on silica activity).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol.

    • Resuspend the residue in Water (to dissolve NaCl salts) and DCM .

    • Separate the organic layer.[1][3][4][5] Extract the aqueous layer 2x with DCM.

    • Combine organic layers, wash with Brine , and dry over

      
       .
      
  • Isolation:

    • Filter off the drying agent.[4][5]

    • Concentrate under vacuum to yield the crude oil/solid.

    • Purification (Optional): If high purity (>99%) is required, distill under reduced pressure or perform flash chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Visualization

Protocol_Workflow Start Start: Charge Substrate in MeOH AddBase Add NaOMe (1.5 eq) (Exothermic) Start->AddBase Reflux Reflux @ 65°C (4-6 Hours) AddBase->Reflux Check QC Check (TLC/HPLC) Conversion >98%? Reflux->Check Check->Reflux No (Extend Time) Quench Cool & Concentrate Add Water/DCM Check->Quench Yes Extract Phase Separation Dry Organic Layer Quench->Extract Final Evaporate Solvent Isolate Product Extract->Final

Figure 2: Operational workflow for the synthesis and isolation of 2-methoxy-4,6-dimethylpyridine.

Process Optimization & Troubleshooting

The following table summarizes the impact of critical process parameters (CPPs) on yield and purity.

ParameterConditionEffect / ObservationRecommendation
Stoichiometry < 1.0 eq NaOMeIncomplete conversion; difficult separation of SM.Use 1.2–1.5 eq excess.
Temperature Room Temp (25°C)Reaction is extremely slow due to Me-group deactivation.Reflux (65°C) is mandatory.
Solvent DMF/DMSOIncreases rate (higher T, better nucleophilicity) but complicates workup (water washes required).Use MeOH for ease of processing unless rate is critical.
Moisture Wet SolventCompeting hydrolysis yields 4,6-dimethyl-2-pyridone (major impurity).Use Anhydrous MeOH and keep under

.

Characterization & Validation

To validate the synthesis, compare analytical data against these standard expectations:

  • Physical State: Clear colorless to pale yellow liquid or low-melting solid.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       6.50 (s, 1H, Ar-H)
      
    • 
       6.25 (s, 1H, Ar-H)
      
    • 
       3.92 (s, 3H, -OCH
      
      
      
      ) – Diagnostic peak
    • 
       2.40 (s, 3H, -CH
      
      
      
      )
    • 
       2.25 (s, 3H, -CH
      
      
      
      )
  • MS (ESI): Calculated for

    
    : 137.18; Found 
    
    
    
    .

References

  • Standard on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyridine reactivity and nucleophilic displacement).
  • Kinetics of Chloropyridine Substitution: For general kinetics on 2-chloropyridine substitution which informs the reflux requirement: Kinetics of Substitution of 2-Chloropyrimidine, Zenodo. Available at: [Link] (Generalized reference for

    
     kinetics).
    
  • Similar Synthetic Routes (Patent Literature): See synthesis of 2-chloro-4,6-dimethoxypyrimidine and related methyl-pyridine derivatives in patent literature for process conditions. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.[2] Available at:

  • Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution Protocols for 2-Methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

2-Methoxypyridine scaffolds are ubiquitous in medicinal chemistry, serving as core structures in proton pump inhibitors (e.g., Omeprazole), analgesics, and kinase inhibitors. While structurally simple, the synthesis of 2-methoxypyridines via nucleophilic aromatic substitution (


) presents specific process challenges—primarily the competition between productive methoxylation and hydrolytic side-reactions (pyridone formation).

This guide provides three validated protocols for the synthesis of 2-methoxypyridine, tailored to substrate reactivity and scale:

  • Standard Batch Protocol: For high-reactivity substrates (2-fluoropyridines).

  • High-Temperature Batch Protocol: For cost-effective, lower-reactivity substrates (2-chloropyridines).

  • Continuous Flow Protocol: For scalable, safety-critical manufacturing.

Mechanistic Insight & Causality

The Addition-Elimination Pathway

The reaction proceeds via a classic addition-elimination mechanism.[1] Unlike electrophilic aromatic substitution, the pyridine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack.
  • Addition (Rate Determining Step): The methoxide anion (

    
    ) attacks the C-2 position. The electronegative nitrogen atom stabilizes the resulting negative charge in the intermediate Meisenheimer Complex .
    
  • Elimination: The leaving group (Halide) is expelled, restoring aromaticity.

Critical Insight: The rate of reaction is heavily dependent on the electronegativity of the leaving group (LG).

  • F >> Cl

    
     Br > I .
    
  • Fluorine's high electronegativity inductively stabilizes the anionic transition state of the rate-determining addition step, making 2-fluoropyridine approx. 320x more reactive than 2-chloropyridine.[2][3]

Reaction Pathway Diagram

SnAr_Mechanism Reactants 2-Halopyridine + NaOMe TS1 TS 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (N-stabilized anion) TS1->Intermediate TS2 TS 2 (Leaving Group Departure) Intermediate->TS2 k2 (fast) Products 2-Methoxypyridine + NaHal TS2->Products

Figure 1: Reaction coordinate of the


 methoxylation. The formation of the Meisenheimer complex is typically rate-limiting.

Critical Process Parameters

The choice of leaving group and solvent dictates the protocol.

Parameter2-Fluoropyridine2-ChloropyridineCausality
Reactivity HighLowF stabilizes the transition state; Cl does not.
Temperature 25°C – 60°C65°C – 120°C (Reflux)Cl requires higher activation energy to overcome the kinetic barrier.
Base/Nucleophile NaOMe (1.1 eq)NaOMe (1.5 - 2.0 eq)Excess base drives equilibrium and compensates for slower kinetics.
Solvent MeOHMeOH or DMF/THFProtic solvents (MeOH) stabilize the leaving group but can retard nucleophile reactivity via H-bonding. Aprotic solvents (DMF) accelerate the reaction ("naked" anion effect) but require anhydrous conditions.
Major Impurity Unreacted SM2-PyridoneHigh temps + trace water cause hydrolysis of the C-Cl bond.

Validated Experimental Protocols

Protocol A: Standard Batch (High Reactivity)

Target: 2-Fluoropyridines or activated 2-chloropyridines (with EWGs like


).
Scale:  10 mmol (Lab Scale).

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 eq, 0.97 g)

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.2 eq, 2.7 mL)

  • Solvent: Anhydrous Methanol (10 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add anhydrous Methanol (10 mL) and 2-Fluoropyridine (1.0 eq).

  • Addition: Dropwise add NaOMe solution over 5 minutes at room temperature (RT). Note: Mild exotherm.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4]

    • Checkpoint: If conversion is <90% after 4h, warm to 50°C.

  • Quench: Add water (20 mL) to dissolve salts.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate in vacuo. Pure product is usually obtained without chromatography.
    
Protocol B: High-Temperature/Pressure (Low Reactivity)

Target: Unactivated 2-Chloropyridines or 2-Bromopyridines. Rationale: The C-Cl bond is strong. Refluxing methanol (65°C) is often insufficient for complete conversion, leading to stalled reactions. We utilize a sealed tube (pressure vial) to access temperatures >80°C safely.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 eq, 1.13 g)

  • Reagent: Solid NaOMe (2.0 eq, 1.08 g) Note: Solid is preferred here to minimize solvent volume and maximize concentration.

  • Solvent: Anhydrous MeOH (5 mL) or THF (5 mL)

Procedure:

  • Setup: Use a heavy-wall pressure vial with a Teflon screw cap.

  • Charging: Add solid NaOMe and solvent. Stir to disperse.

  • Substrate: Add 2-Chloropyridine.

  • Reaction: Seal the vial and heat to 90°C – 100°C for 12–16 hours.

    • Safety: This generates approx. 2-3 bar pressure. Ensure a blast shield is used.

  • Workup: Cool to RT. Pour into saturated

    
     (aq).
    
  • Extraction: Extract with EtOAc. Wash organic layer with brine to remove trapped MeOH.

  • Purification: Flash chromatography (SiO2) is often required to separate the product from the 2-pyridone byproduct (which stays at the baseline in non-polar eluents).

Protocol C: Continuous Flow Synthesis (Scale-Up)

Target: Large-scale synthesis (Gram to Kilogram). Advantage: Flow chemistry allows for "superheating" solvents above their boiling points (intensified conditions) safely, reducing reaction times from hours to minutes.

Flow Setup Diagram:

Flow_Protocol PumpA Pump A 2-Chloropyridine (in MeOH) Mixer T-Mixer (High Turbulence) PumpA->Mixer 1.0 mL/min PumpB Pump B NaOMe (in MeOH) PumpB->Mixer 1.0 mL/min Reactor Coil Reactor (PFA/Stainless Steel) Temp: 120-140°C Mixer->Reactor Residence Time: 10-20 min BPR Back Pressure Regulator (100 psi / 7 bar) Reactor->BPR Collection Collection Vessel (Quench) BPR->Collection

Figure 2: Continuous flow setup for high-temperature methoxylation.

Parameters:

  • Concentration: 0.5 M for both streams.

  • Stoichiometry: 1:1.5 (Substrate:NaOMe).

  • Temperature: 130°C (Superheated MeOH).

  • Pressure: 100 psi (7 bar) BPR to maintain liquid phase.

  • Residence Time: 15 minutes.

  • Throughput: At 0.5 M and 2 mL/min total flow, theoretical throughput is ~6 g/hour .

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low for Cl-substrate.Switch to Protocol B (Sealed Tube) or C (Flow).
2-Pyridone Formation Water in solvent (Hydrolysis).Use anhydrous MeOH; keep NaOMe fresh (highly hygroscopic).
Dark Reaction Mixture Polymerization/Decomposition.Degas solvents (remove

); reduce temperature slightly.
Product Volatility Product lost during concentration.2-Methoxypyridine is volatile (bp ~142°C). Do not apply high vacuum for extended periods.

References

  • Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution of Heterocycles.[5][6][7] March's Advanced Organic Chemistry.

    • For kinetic data on F vs Cl reactivity: J. Org. Chem.2014 , 79, 10226.

  • Process Chemistry & Safety

    • Org.[6][8] Process Res. Dev.2012 , 16, 1174. (Scale-up considerations for pyridine derivatives).

  • Flow Chemistry Applications

    • Chem. Eur. J.2013, 19, 3090. (Continuous flow

      
       strategies). 
      
  • Substrate Reactivity Trends

    • ChemRxiv2021.

      
      .[2][6] 
      

Sources

Application Notes & Protocols: 2-Methoxy-4,6-dimethylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the use of 2-methoxy-4,6-dimethylpyridine as a ligand in coordination chemistry. We delve into the unique structural attributes of this ligand, offering a rationale for its synthesis and its anticipated coordination behavior. Detailed, field-tested protocols for its synthesis and subsequent complexation with transition metals are provided. Furthermore, we explore its potential applications in catalysis and materials science, supported by mechanistic insights and comparative data. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Introduction: The Unique Profile of 2-Methoxy-4,6-dimethylpyridine as a Ligand

2-Methoxy-4,6-dimethylpyridine, a substituted pyridine derivative, presents a fascinating case study in ligand design. Its utility in coordination chemistry is dictated by a confluence of steric and electronic factors that distinguish it from simpler pyridines.

  • Steric Influence: The two methyl groups at the 2 and 6 positions (ortho to the nitrogen donor atom) create significant steric hindrance around the coordination site. This bulkiness can enforce lower coordination numbers on the metal center, create a specific pocket for substrate binding in catalytic applications, and influence the kinetic stability of the resulting complexes.[1]

  • Electronic Properties: The methoxy group at the 4-position (para to the nitrogen) acts as a strong electron-donating group through resonance. This increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and making it a stronger σ-donor compared to unsubstituted pyridine or 2,6-lutidine. This electronic enrichment can stabilize metal centers in higher oxidation states and modulate the redox properties of the final complex.[2]

The interplay of these steric and electronic effects makes 2-methoxy-4,6-dimethylpyridine a highly tunable ligand, capable of imparting unique reactivity and stability to metal complexes.[3][4] Its application can lead to novel catalytic activities or the formation of coordination compounds with interesting photophysical properties.

Synthesis of the Ligand: A Multi-Step Protocol

While not commercially available in large quantities, 2-methoxy-4,6-dimethylpyridine can be synthesized from the readily available starting material 2,6-dimethylpyridine (2,6-lutidine) through a reliable multi-step process. The following protocol is based on well-established pyridine chemistry.

G cluster_synthesis Ligand Synthesis Workflow A 2,6-Dimethylpyridine B 2,6-Dimethylpyridine-N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Nitro-2,6-dimethylpyridine-N-oxide B->C Nitration (H2SO4/HNO3) D 4-Methoxy-2,6-dimethylpyridine-N-oxide C->D Methoxylation (NaOMe, MeOH) E 2-Methoxy-4,6-dimethylpyridine D->E Deoxygenation (e.g., PCl3)

Caption: Synthetic pathway for 2-methoxy-4,6-dimethylpyridine.

Protocol 1: Synthesis of 2-Methoxy-4,6-dimethylpyridine

Causality: The synthesis proceeds by first activating the pyridine ring towards electrophilic substitution at the 4-position by forming the N-oxide. The nitro group is then introduced as a good leaving group, which is subsequently displaced by a methoxide nucleophile. Finally, the N-oxide is reduced to yield the target ligand. A similar strategy has been reported for the synthesis of related methoxylated pyridine derivatives.[5]

Materials:

  • 2,6-Dimethylpyridine (2,6-lutidine)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Phosphorus Trichloride (PCl₃)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of 2,6-Dimethylpyridine-N-oxide

  • Dissolve 2,6-dimethylpyridine (1 equiv.) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Nitro-2,6-dimethylpyridine-N-oxide

  • Caution: This step involves strong acids and a nitrating mixture. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask containing concentrated H₂SO₄, slowly add 2,6-dimethylpyridine-N-oxide (1 equiv.) while cooling in an ice bath.

  • Slowly add fuming HNO₃ (1.5 equiv.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the mixture to 90 °C and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of NaHCO₃ until the pH is ~7-8.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of 4-Methoxy-2,6-dimethylpyridine-N-oxide

  • Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol or by using commercial NaOMe solution (1.5 equiv.).

  • Add 4-nitro-2,6-dimethylpyridine-N-oxide (1 equiv.) to the methanolic solution.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction with acetic acid and remove the methanol under reduced pressure.

  • Extract the residue with DCM (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude product.

Step 4: Synthesis of 2-Methoxy-4,6-dimethylpyridine

  • Dissolve the crude 4-methoxy-2,6-dimethylpyridine-N-oxide (1 equiv.) in DCM.

  • Cool the solution to 0 °C and add PCl₃ (1.2 equiv.) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the final product by column chromatography on silica gel to obtain pure 2-methoxy-4,6-dimethylpyridine.

Coordination Chemistry and Applications

The unique steric and electronic profile of 2-methoxy-4,6-dimethylpyridine makes it a promising ligand for a variety of applications, particularly in catalysis where fine-tuning the metal's coordination environment is crucial.

G cluster_coordination Ligand-Metal Coordination M Metal Center (M) X1 X M->X1 X2 X M->X2 L 2-Methoxy- 4,6-dimethylpyridine L->M Coordination Bond (N -> M)

Caption: General coordination of the ligand to a metal center.

Protocol 2: General Synthesis of a Palladium(II) Complex

Causality: This protocol describes a straightforward ligand substitution reaction. A labile ligand on a palladium precursor, such as acetonitrile or benzonitrile, is displaced by the stronger σ-donating 2-methoxy-4,6-dimethylpyridine to form a stable complex.

Materials:

  • Bis(acetonitrile)palladium(II) chloride or Bis(benzonitrile)palladium(II) chloride

  • 2-Methoxy-4,6-dimethylpyridine

  • Anhydrous, degassed solvent (e.g., DCM or Toluene)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the palladium precursor (1 equiv.) in the anhydrous solvent.

  • In a separate flask, dissolve 2-methoxy-4,6-dimethylpyridine (2.1 equiv.) in the same solvent.

  • Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

  • Stir the reaction mixture for 2-4 hours. A color change or precipitation may be observed.

  • If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent like hexane, and dried under vacuum.

  • If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized (e.g., from DCM/hexane).

Characterization: The resulting complex, likely of the form [PdCl₂(L)₂], should be characterized by:

  • ¹H and ¹³C NMR: To confirm the coordination of the ligand (shifts in proton and carbon signals compared to the free ligand).

  • FT-IR: To observe changes in the pyridine ring vibration modes upon coordination.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

  • X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry.

Compound¹H NMR (Pyridine Protons)¹³C NMR (Pyridine Carbons)
Free Ligand~6.5-6.7 ppm (s, 2H)C2/C6: ~158 ppm, C3/C5: ~108 ppm, C4: ~165 ppm
Coordinated LigandExpected downfield shiftExpected shifts upon coordination
Application in Catalysis: A Hypothetical Case

The steric bulk and electron-rich nature of 2-methoxy-4,6-dimethylpyridine make its metal complexes excellent candidates for catalytic processes that are sensitive to the ligand sphere, such as cross-coupling reactions. The bulky methyl groups can promote reductive elimination, which is often the rate-determining step, while the electron-donating methoxy group can facilitate the initial oxidative addition.

G cluster_catalysis Hypothetical Catalytic Cycle A [Pd(0)L₂] B [Pd(II)(Ar)(X)L₂] A->B Oxidative Addition (Ar-X) C [Pd(II)(Ar)(R)L₂] B->C Transmetalation (R-M) C->A Reductive Elimination (Ar-R)

Caption: A generic catalytic cross-coupling cycle.

Protocol 3: Hypothetical Suzuki-Miyaura Cross-Coupling

Causality: In this reaction, the 2-methoxy-4,6-dimethylpyridine ligand (L) would stabilize the active Pd(0) species. Its steric bulk could accelerate the final C-C bond-forming reductive elimination step, potentially increasing turnover frequency. The electron-donating nature could enhance the rate of the initial oxidative addition of the aryl halide.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv.)

  • 2-Methoxy-4,6-dimethylpyridine (0.02 equiv.)

  • Aryl halide (e.g., 4-bromotoluene) (1 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv.)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2 equiv.)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, 2-methoxy-4,6-dimethylpyridine, the aryl halide, the arylboronic acid, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by GC or TLC).

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

2-Methoxy-4,6-dimethylpyridine is a ligand with significant untapped potential. Its synthesis, although multi-step, is achievable through established chemical transformations. The unique combination of steric hindrance and electronic donation provides a powerful tool for chemists to modulate the properties of metal centers. While this guide provides a foundational understanding and practical protocols, future research should focus on synthesizing a broader range of metal complexes and systematically evaluating their performance in various catalytic reactions. The insights gained will undoubtedly contribute to the rational design of next-generation catalysts and functional materials.

References

  • Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 2269-2272.

  • Anthonysamy, A., Balasubramanian, S., Chinnakali, K., & Fun, H. K. (2007). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E: Structure Reports Online, E63, o1148–o1150.

  • Wang, Y., et al. (2026). Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry.

  • Kouam, P. F. T., et al. (2020). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. RSC Advances.

  • Wang, C., & Wang, Z. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Coordination Chemistry Reviews, 385, 1-22.

  • Kouam, P. F. T., et al. (2020). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. RSC Advances.

  • Hernández-Molina, R., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganics.

  • Marciniec, B. (2021). Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. Organometallics.

  • Winter, A., & Schubert, U. S. (2016). Metal-Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. Chem. Soc. Rev.

  • Janiak, C. (2013). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Inorganics.

  • Hernández-Molina, R., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganics.

  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. Journal of Pharmaceutical Negative Results.

  • Tong, M.-L., et al. (2002). Coordination polymer complexes of 4,4′-dipyridyldisulfide and AgX (X = PF6−, ClO4−, OTs−, NO3−, BF4−) with twisted rhomboid networks, 2-D sheets, and 1-D chain structures. Journal of the Chemical Society, Dalton Transactions.

  • Kočevar, M., et al. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. Molecules.

  • Anderson, J. S., et al. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions.

  • Taniya, S., et al. (2022). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. IUCrData.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Coordination: Understanding 4,4'-Dimethoxy-2,2'-Bipyridine as a Ligand.

  • Kočevar, M., et al. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules.

Sources

Application Notes & Protocols: 2-Methoxy-4,6-dimethylpyridine as a Key Intermediate for the Synthesis of Novel PDE9 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphodiesterase 9 (PDE9) has emerged as a significant therapeutic target for a range of neurological and cardiovascular disorders, including Alzheimer's disease and heart failure.[1][2][3] The inhibition of PDE9 elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in synaptic plasticity and cellular function.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of 2-methoxy-4,6-dimethylpyridine, a crucial heterocyclic intermediate for constructing potent and selective PDE9 inhibitors. We present detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration into advanced scaffolds, such as the pyrazolo[3,4-d]pyrimidinone core commonly found in leading PDE9 inhibitors.[6] The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic efforts.

Introduction: The Therapeutic Promise of PDE9 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the phosphodiester bonds in the second messengers cAMP and cGMP.[7] PDE9 is unique for its high affinity and specificity for cGMP.[5] In the central nervous system, the nitric oxide (NO)/cGMP signaling pathway is fundamental for processes like long-term potentiation and memory formation.[5] By degrading cGMP, PDE9 acts as a crucial negative regulator of this pathway. Consequently, inhibiting PDE9 activity has been shown to enhance synaptic plasticity and cognitive function in preclinical models, making it a promising strategy for treating cognitive dysfunction in neurodegenerative diseases.[8][9][10] Furthermore, elevated PDE9 expression is observed in heart failure, where it limits the cardioprotective effects of the natriuretic peptide system; its inhibition is therefore being explored as a novel treatment for heart failure.[3][4][11]

The development of effective PDE9 inhibitors relies on the efficient synthesis of complex heterocyclic molecules. Substituted pyridines are privileged scaffolds in medicinal chemistry, and 2-methoxy-4,6-dimethylpyridine represents a versatile building block for accessing a variety of inhibitor frameworks. Its methoxy group can act as a key recognition element for the enzyme's active site or serve as a stable synthetic handle for further functionalization.

The cGMP Signaling Pathway and the Role of PDE9

The diagram below illustrates the canonical cGMP signaling pathway. Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. cGMP then activates downstream effectors like protein kinase G (PKG). PDE9 terminates this signal by specifically hydrolyzing cGMP to the inactive GMP. Inhibition of PDE9 preserves cGMP levels, thus amplifying the downstream signal.

cGMP_Pathway cluster_upstream cluster_signaling cluster_termination NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes  from GTP GTP GTP PKG Downstream Effectors (e.g., PKG) cGMP->PKG Activates PDE9 PDE9 cGMP->PDE9 Substrate GMP GMP (inactive) PDE9->GMP Hydrolyzes Synthesis_Workflow cluster_step1 cluster_step2 A 2,6-Dimethyl-4-bromopyridine (Starting Material) B 2-Methoxy-4,6-dimethyl-4-aminopyridine (Functionalized Intermediate) A->B 1. Methoxylation (SNAr) 2. Nitration & Reduction or   Buchwald-Hartwig Amination D Final PDE9 Inhibitor B->D Buchwald-Hartwig Amination (Pd-catalyzed) C Pyrazolo[3,4-d]pyrimidinone Core (Halogenated) C->D

Sources

C-H activation substrates containing 2-methoxy-4,6-dimethylpyridine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of 2-Methoxy-4,6-Dimethylpyridine Scaffolds

Executive Summary

The 2-methoxy-4,6-dimethylpyridine moiety represents a privileged scaffold in medicinal chemistry, serving as a core structural motif in proton pump inhibitors (PPIs) and next-generation kinase inhibitors. However, its functionalization presents a unique "steric-electronic paradox":

  • Blocked Ortho/Para Positions: The classical reactive sites (C2, C4, C6) are substituted, preventing standard nucleophilic aromatic substitutions or Minisci-type radical additions at these positions.

  • Steric Crowding: The remaining aromatic protons at C3 and C5 are sterically shielded by flanking methyl and methoxy groups.

  • Electronic Deactivation: The pyridine nitrogen typically deactivates the ring toward electrophilic attack, though the 2-methoxy group provides compensatory electron density.

This guide details two high-fidelity protocols to overcome these barriers: Iridium-Catalyzed Lateral C(sp3)-H Borylation (targeting the C6-methyl group) and Palladium-Catalyzed Aromatic C(sp2)-H Arylation (targeting the C5-position).

Substrate Anatomy & Reactivity Map

Before initiating protocols, researchers must understand the reactivity landscape of the substrate.

SiteTypeSteric EnvironmentReactivity PotentialRecommended Strategy
N1 Pyridine NitrogenAccessibleLewis Base / Directing GroupUse as Directing Group (DG) for C6-Me activation.
C2-OMe MethoxyHinderedElectronic ActivatorActivates C3/C5; can be hydrolyzed to pyridone later.
C3-H Aromatic C(sp2)Severe (Flanked by OMe/Me)LowDifficult to access without specialized transient DGs.
C4-Me Benzylic C(sp3)ModerateModerateAccessible via radical pathways or distal activation.
C5-H Aromatic C(sp2)High (Flanked by Me/Me)ModeratePrimary target for aromatic functionalization (less hindered than C3).
C6-Me Benzylic C(sp3)Accessible to N-chelationHigh Primary target for N-directed C-H activation.

Protocol A: N-Directed Lateral C(sp3)-H Borylation

Objective: Functionalization of the C6-methyl group to install a boronate ester. Mechanism: The pyridine nitrogen coordinates to the Iridium catalyst, directing C-H activation to the proximal C6-methyl group via a 5-membered metallacycle. This overcomes the steric preference of Ir-catalysts for unhindered aromatic C-H bonds.

Materials
  • Substrate: 2-methoxy-4,6-dimethylpyridine (1.0 equiv)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) or equivalent hindered phenanthroline (3 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.5 equiv per C-H bond; use 1.1 equiv total)

  • Solvent: n-Hexane or THF (Anhydrous)

  • Temperature: 80 °C

Step-by-Step Methodology
  • Glovebox Setup: In a N₂-filled glovebox, weigh [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and tmphen (7 mg, 0.03 mmol) into a 4 mL scintillation vial equipped with a magnetic stir bar.

  • Pre-catalyst Formation: Add 1 mL of anhydrous n-hexane. Stir at room temperature for 10 minutes until the solution turns a deep red/brown, indicating active catalyst formation.

  • Reactant Addition: Add B₂pin₂ (279 mg, 1.1 mmol) followed by 2-methoxy-4,6-dimethylpyridine (137 mg, 1.0 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat in an aluminum block at 80 °C for 16 hours.

  • Workup: Cool to room temperature. The reaction is typically clean. Pass the mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.

  • Purification: Concentrate in vacuo. If necessary, purify via Kugelrohr distillation or flash chromatography (Note: Pyridyl boronates can be protodeborylated on acidic silica; use basified silica (1% Et₃N) if column is required).

Mechanistic Pathway (DOT Visualization)

Ir_Cycle PreCat [Ir(OMe)(cod)]₂ + Ligand ActiveCat Active Ir-Bpin Species (Tris-boryl Ir(III)) PreCat->ActiveCat Activation Coordination N-Coordination (Substrate Binding) ActiveCat->Coordination + Substrate CH_Activation C(sp3)-H Oxidative Addition (5-membered metallacycle) Coordination->CH_Activation - H-Bpin Product_Release Reductive Elimination & Product Release CH_Activation->Product_Release C-B Bond Formation Product_Release->ActiveCat Regenerate Catalyst

Caption: N-Directed Iridium Catalytic Cycle targeting the C6-Methyl group via a favored 5-membered exo-metallacycle intermediate.

Protocol B: Sterically-Controlled Aromatic C(sp2)-H Arylation

Objective: Arylation of the C5 aromatic position. Challenge: C3 is blocked by the "buttressing effect" of the 2-OMe and 4-Me. C5 is the only feasible site, though still hindered. Solution: Use of a Pd(II)/Pd(0) catalytic cycle facilitated by a ligand that promotes dissociation/re-association (e.g., 1,10-phenanthroline) to allow access to the crowded C5 position.

Materials
  • Substrate: 2-methoxy-4,6-dimethylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Electron-deficient aryl iodides work best.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (5 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) - Acts as both base and halide scavenger.

  • Additive: K₂HPO₄ (1.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

  • Temperature: 110–130 °C

Step-by-Step Methodology
  • Vial Preparation: To a 10 mL reaction tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), 1,10-phenanthroline (1.8 mg, 0.01 mmol), Ag₂CO₃ (55 mg, 0.2 mmol), and K₂HPO₄ (35 mg, 0.2 mmol).

  • Substrate Addition: Add 2-methoxy-4,6-dimethylpyridine (27 mg, 0.2 mmol) and the Aryl Iodide (0.3 mmol).

  • Solvent: Add DMF (1.0 mL) under an argon stream.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours. Note: Vigorous stirring is required due to the heterogeneous nature of the base.

  • Filtration: Dilute with EtOAc (5 mL) and filter through Celite to remove silver salts.

  • Analysis: Analyze crude by ¹H NMR. The diagnostic peak for the product will be the disappearance of the C5-H singlet (approx. 6.5-6.8 ppm) and the appearance of aryl signals.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Protocol A: Low Conversion Catalyst PoisoningEnsure substrate is distilled/pure. Pyridines can bind irreversibly if impurities (thiols/amines) are present.
Protocol A: C3/C5 Borylation Steric LeakageUnlikely with this substrate. If observed, switch to a bulkier ligand (e.g., dtbpy) to enforce N-directed distal selectivity.
Protocol B: Silver Mirror Decomposition of Ag saltProtect reaction from light. Ensure temperature does not exceed 130 °C.
Protocol B: C3 vs C5 Mix RegioisomerismC5 is sterically favored. If C3 is desired, this specific protocol is unsuitable; a transient directing group on the N-atom would be required.

References

  • Pd-Catalyzed C3-Selective Arylation

    • Source: Ma, S., et al. "Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes." Organic Letters, 2016.
    • URL:[Link]

  • Iridium-Catalyzed C-H Borylation of Pyridines

    • Source: Sadler, S. A., et al. "Iridium-catalyzed C–H borylation of pyridines." Chemical Science, 2014.
    • URL:[Link]

  • Amide Directed Iridium C(sp3)

    • Source: Dannatt, J. E., et al. "Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity." Tetrahedron, 2022.[1]

    • URL:[Link]

  • Directing Group Reviews

    • Source: "A comprehensive overview on directing groups applied in metal catalyzed C-H functionaliz
    • URL:[Link]

Sources

Application Note: Optimized Nucleophilic Methoxylation of 2-Chloro-4,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This application note details the optimized protocol for the conversion of 2-chloro-4,6-dimethylpyridine (CAS: 30838-93-8) to 2-methoxy-4,6-dimethylpyridine using sodium methoxide in methanol. While a standard Nucleophilic Aromatic Substitution (


), the presence of electron-donating methyl groups at the 4 and 6 positions deactivates the pyridine ring toward nucleophilic attack compared to unsubstituted 2-chloropyridine. This protocol addresses the specific kinetic requirements, critical process parameters (CPPs), and impurity control strategies necessary to achieve yields >90% with high purity.

Scientific Background & Mechanistic Insight

The Challenge of Electronic Deactivation

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the formation of the anionic Meisenheimer-like intermediate (Sigma complex).
  • Role of Ring Nitrogen: The electronegative nitrogen atom at position 1 pulls electron density, making the C-Cl bond at position 2 electrophilic. It also stabilizes the negative charge in the intermediate.

  • Impact of Methyl Groups: The methyl groups at positions 4 and 6 exert a +I (inductive) and hyperconjugative electron-donating effect. This increases electron density in the

    
    -system, slightly destabilizing the anionic intermediate and raising the activation energy. Consequently, this substrate requires higher temperatures (reflux) and strictly anhydrous conditions compared to electron-deficient analogs (e.g., nitro-chloropyridines).
    
Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical intermediate stabilized by the ring nitrogen.

SNAr_Mechanism Figure 1: SNAr Mechanism. The 4,6-dimethyl groups increase the energy of the Intermediate. Substrate 2-Chloro-4,6- dimethylpyridine TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + MeO- Reagent NaOMe / MeOH Reagent->TS1 Intermediate Meisenheimer Complex (Anionic) TS1->Intermediate k1 (slow) Product 2-Methoxy-4,6- dimethylpyridine Intermediate->Product k2 (fast) - Cl- Byproduct NaCl Intermediate->Byproduct

Critical Process Parameters (CPPs)

To ensure reproducibility and suppress the formation of the hydrolysis byproduct (2-hydroxy-4,6-dimethylpyridine / pyridone), the following parameters must be controlled:

ParameterOptimized ValueRationale
Stoichiometry 1.2 – 1.5 eq. NaOMeExcess base drives the reaction to completion; compensates for trace moisture consumption.
Solvent Anhydrous MethanolMatches the nucleophile to prevent transesterification (not applicable here) or solvent exchange; high solubility of NaOMe.
Temperature 65°C (Reflux)Essential to overcome the deactivating effect of the 4,6-dimethyl groups.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular kinetics (

).
Water Content < 0.1% w/wCRITICAL. Water competes with methoxide, leading to the pyridone impurity which is difficult to remove.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 2-Chloro-4,6-dimethylpyridine (>98%), Sodium Methoxide (25-30% wt solution in MeOH or solid 95%), Anhydrous Methanol.

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer/overhead stirrer, heating mantle.

Step-by-Step Procedure

Step 1: System Preparation

  • Oven-dry all glassware at 120°C for at least 2 hours.

  • Assemble the apparatus under a stream of dry nitrogen (or argon) to ensure an inert atmosphere.

Step 2: Reagent Charging

  • Charge 2-chloro-4,6-dimethylpyridine (10.0 g, 70.6 mmol) into the flask.

  • Add Anhydrous Methanol (70 mL). Stir until fully dissolved.

  • Option A (Solution): Add Sodium Methoxide 25% in MeOH (19.3 mL, ~84.7 mmol, 1.2 eq) dropwise over 10 minutes via an addition funnel.

    • Note: The reaction is slightly exothermic; rapid addition may cause minor boiling.

  • Option B (Solid): If using solid NaOMe, dissolve 4.6 g (84.7 mmol) in 20 mL anhydrous MeOH separately and add this solution to the reaction mixture.

Step 3: Reaction

  • Heat the mixture to a gentle reflux (internal temp ~65°C).

  • Maintain reflux for 4 to 6 hours .

  • IPC (In-Process Control): Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.

    • Target: < 1.0% remaining starting material.

    • Observation: Product is less polar than the starting material (higher

      
      ).
      

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quench: Concentrate the mixture under reduced pressure (Rotavap) to remove most methanol (recoverable).

  • Resuspend the residue in Water (50 mL) and Ethyl Acetate (or DCM) (50 mL).

  • Separate the layers.[1] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under vacuum to yield the crude oil/low-melting solid.

Step 5: Purification (If necessary)

  • The crude product is typically >95% pure.

  • If higher purity is required, distill under reduced pressure (Product b.p. is approx. 80-90°C at 10 mmHg) or perform flash chromatography (Hexanes/EtOAc).

Process Workflow Diagram

Workflow Figure 2: Experimental Workflow for Methoxylation. Start Start: Inert Atmosphere Setup Dissolve Dissolve Substrate in Anhydrous MeOH Start->Dissolve AddBase Add NaOMe (1.2 eq) Dropwise Dissolve->AddBase Reflux Reflux (65°C) 4-6 Hours AddBase->Reflux IPC Check Conversion (TLC/HPLC) Reflux->IPC IPC->Reflux Incomplete Quench Evaporate MeOH & Add Water/EtOAc IPC->Quench Pass Extract Phase Separation & Brine Wash Quench->Extract Isolate Dry & Concentrate Extract->Isolate Final Product: 2-Methoxy-4,6-dimethylpyridine Isolate->Final

Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
Low Conversion Insufficient temperature or old NaOMe.Ensure vigorous reflux. Verify NaOMe activity (titration). Increase equivalents to 1.5.
Impurity: Pyridone Water in solvent or atmosphere.[2][3]Use strictly anhydrous MeOH. Keep system under

.
Dark Coloration Oxidation or polymerization.Ensure inert atmosphere. Degas methanol before use.
Emulsion in Workup Fine salt precipitates.Filter the biphasic mixture through Celite before separation.

Safety & Handling (E-E-A-T)

  • Sodium Methoxide: Highly caustic and moisture sensitive. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

  • 2-Chloro-4,6-dimethylpyridine: Irritant to eyes, respiratory system, and skin.[4] May be harmful if swallowed [1].[4][5][6]

  • Methanol: Flammable and toxic.[5] Avoid inhalation.

Self-Validating Safety Check: Before heating, ensure the condenser water is flowing and the system is open to an inert gas line (bubbler) to prevent pressure buildup.

References

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (General mechanistic grounding).
  • Dainter, R. S., et al. (1988).[7] Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Patel, S. B., et al. (2024). Process Optimization... during synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.[1] Rasayan Journal of Chemistry. (Demonstrates analogous methoxylation conditions). Retrieved from [Link]

Sources

Technical Application Note: 2-Methoxy-4,6-Dimethylpyridine in Agrochemical Synthesis

[1]

Executive Summary & Core Utility

2-Methoxy-4,6-dimethylpyridine (CAS: 45798-56-9) serves as a critical heterocyclic scaffold in the synthesis of next-generation agrochemicals. Its structural utility lies in its electronic duality: the electron-donating methoxy group activates the ring for electrophilic substitution (specifically at the C3 position), while the methyl groups provide handles for oxidative functionalization.

This Application Note details the use of this scaffold in synthesizing Sulfonylurea Herbicides (via C3-amination) and Picolinamide Fungicides (via methyl oxidation). We provide optimized protocols for the critical nitration and coupling steps, addressing common scale-up challenges such as regioselectivity and thermal runaway.

Key Chemical Properties
PropertySpecificationRelevance to Synthesis
Molecular Formula C₈H₁₁NOLow molecular weight allows for high atom economy.
Boiling Point ~190°CHigh boiling point permits high-temperature functionalization without pressure vessels.
Electronic State Electron-Rich PyridineMethoxy group directs electrophiles to the ortho (C3) position.
Solubility Soluble in DCM, TolueneCompatible with standard non-polar organic synthesis workflows.

Synthetic Pathway Visualization

The following decision tree illustrates the divergent synthetic pathways available from this single precursor.

GStart2-Methoxy-4,6-dimethylpyridine(Starting Material)NitroIntermediate A:3-Nitro-2-methoxy-4,6-dimethylpyridineStart->NitroNitration(HNO3/H2SO4, 0-5°C)AcidIntermediate C:2-Methoxy-4,6-dimethyl-3-pyridinecarboxylic acidStart->AcidOxidation(KMnO4 or SeO2)AmineIntermediate B:3-Amino-2-methoxy-4,6-dimethylpyridineNitro->AmineReduction(H2, Pd/C or Fe/AcOH)SulfonylureaTarget 1:Sulfonylurea Herbicide(ALS Inhibitor)Amine->SulfonylureaCoupling(Sulfonyl Isocyanate)PicolinamideTarget 2:Picolinamide FungicideAcid->PicolinamideAmidation

Figure 1: Divergent synthetic pathways for 2-methoxy-4,6-dimethylpyridine in agrochemical development.

Protocol A: Regioselective Nitration (Precursor to Sulfonylureas)

The installation of an amino group at the C3 position is the industry-standard "warhead" installation for creating pyridine-based sulfonylurea herbicides (analogs of Nicosulfuron). This is achieved via nitration followed by reduction.[1]

Mechanistic Insight

The methoxy group at C2 is a strong ortho, para-director. However, the C4 and C6 positions are blocked by methyl groups. This forces the electrophilic nitronium ion (NO₂⁺) to attack the C3 or C5 position. Due to the steric hindrance of the methyl groups and the electronic directing effect of the methoxy group, C3 is the kinetically favored site , but temperature control is vital to prevent dinitration or decomposition.

Experimental Procedure

Scale: 100 mmol basis Safety: Exothermic reaction. Perform in a fume hood.

  • Preparation of Mixed Acid:

    • In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge Sulfuric Acid (98%, 60 mL) .

    • Cool to -5°C using an ice/salt bath.

    • Slowly add Fuming Nitric Acid (1.1 eq, 110 mmol) dropwise, ensuring the internal temperature does not exceed 0°C.

  • Substrate Addition:

    • Dissolve 2-methoxy-4,6-dimethylpyridine (13.7 g, 100 mmol) in Sulfuric Acid (30 mL) in a separate beaker (Caution: Exothermic dissolution).

    • Add this solution dropwise to the nitrating mixture over 45 minutes.

    • Critical Control Point: Maintain internal temperature between -5°C and 5°C . Higher temperatures promote oxidation of the methyl groups.

  • Reaction & Quench:

    • Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20°C) for 1 hour.

    • Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • Neutralize to pH 8 using 25% NaOH solution (keep cold to prevent hydrolysis of the methoxy group).

  • Workup:

    • Extract with Dichloromethane (3 x 100 mL) .

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Yield Expectation: 85-92% of yellow crystalline solid (3-nitro isomer).

Validation Parameters
  • ¹H NMR (CDCl₃): Look for the disappearance of the C3-H aromatic proton and the downfield shift of the adjacent methyl group signals.

  • HPLC: Purity should be >98% before proceeding to reduction.

Protocol B: Sulfonylurea Coupling

Once the nitro group is reduced to the amine (standard hydrogenation: H₂, Pd/C, MeOH), the coupling to a sulfonyl isocyanate creates the active herbicide motif.

Experimental Procedure

Reagents: 3-amino-2-methoxy-4,6-dimethylpyridine (Intermediate B), Aryl Sulfonyl Isocyanate.

  • Solvent Selection: Use anhydrous Acetonitrile or Toluene . Moisture destroys the isocyanate.

  • Coupling:

    • Dissolve Intermediate B (1.0 eq) in acetonitrile under Nitrogen.

    • Add the Sulfonyl Isocyanate (1.05 eq) dropwise at room temperature.

    • Observation: A precipitate often forms as the sulfonylurea product is less soluble than the starting materials.

  • Completion: Stir for 4-6 hours. Monitor by TLC (Acetone/Hexane 3:7).

  • Isolation: Filter the solid precipitate. Wash with cold acetonitrile.

Protocol C: Methyl Group Oxidation (Picolinamide Route)

For fungicide synthesis, the methyl groups can be oxidized to carboxylic acids. The 4-methyl group is generally more reactive towards radical oxidation than the 6-methyl due to steric accessibility.

Mechanistic Insight

Using Selenium Dioxide (SeO₂) in pyridine/water allows for the selective oxidation of the methyl group to the carboxylic acid without affecting the methoxy ether.

Workflow Visualization

OxidationStart2-Methoxy-4,6-dimethylpyridineOxidantSeO2 / PyridineReflux, 4hStart->OxidantProduct2-Methoxy-6-methyl-4-pyridinecarboxylic acidOxidant->Product

Figure 2: Selective oxidation pathway.

References

  • General Pyridine Chemistry & Nitration

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • ChemicalBook. (2023).[2] 2-Methoxy-4-pyridinecarboxylic acid Synthesis.

  • Sulfonylurea Synthesis Protocols

    • Google Patents. (2010). CN101671328B - Novel synthesis method of sulfonylurea weedicide. (Describes the coupling of pyrimidinamines/pyridinamines with sulfonyl isocyanates).

    • ResearchGate.[3] (2012). Recent Advances in the Synthesis of Sulfonylureas. (Review of isocyanate vs carbamate coupling routes).

  • Compound Data & Safety

    • PubChem. (2023). Methoxyfenozide (Related Agrochemical using Methoxy-benzoyl moiety).

    • BLD Pharm. (2023). 2-Methoxy-4,6-dimethylpyridine Product Page. (Commercial availability and physical data).

Disclaimer: This document is for research and development purposes only. All protocols should be validated in a controlled laboratory setting by qualified personnel. Ensure compliance with local safety and environmental regulations.

Troubleshooting & Optimization

removing unreacted 2-chloro-4,6-dimethylpyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Chloro-4,6-Dimethylpyridine

Case ID: PYR-CL-DM-001 Status: Active Support Lead Scientist: Senior Application Specialist[1]

Diagnostic: Why is this impurity persistent?

If you are finding 2-chloro-4,6-dimethylpyridine (CDMP) in your final product despite standard acidic workups, you have likely fallen into the "Basicity Trap." [1]

Researchers often treat CDMP like standard pyridine or lutidine.[1] This is a critical error in chemical logic.

  • Pyridine pKa: ~5.2[1]

  • 2,6-Lutidine pKa: ~6.7[1][2]

  • 2-Chloro-4,6-dimethylpyridine pKa: ~1.9 (Predicted)[1]

The Causality: The electron-withdrawing chlorine atom at the 2-position drastically lowers the basicity of the nitrogen lone pair, counteracting the electron-donating effect of the methyl groups.[1]

  • The Consequence: Standard acidic washes (10% Citric acid, Saturated NH₄Cl, or pH 4-5 buffers) are too weak to protonate CDMP.[1] At pH 4, CDMP remains >99% unprotonated and lipophilic, partitioning efficiently into your organic layer (DCM or EtOAc) rather than the aqueous waste.[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method based on your product's stability.

PurificationLogic Start Start: Contaminated Mixture AcidSens Is Product Acid Sensitive? Start->AcidSens YesSens Yes (e.g., Acetals, Boc groups) AcidSens->YesSens Unstable NoSens No (Stable to pH < 1) AcidSens->NoSens Stable Volatile Is Product Volatile? YesSens->Volatile MethodA Method A: Aggressive Acid Wash (2M HCl) NoSens->MethodA MethodB Method B: SCX Resin Scavenging (Solid Phase Extraction) Volatile->MethodB Volatile Product MethodC Method C: Azeotropic Distillation (High Vac) Volatile->MethodC Non-Volatile Product

Figure 1: Strategic selection of purification method based on product stability profiles.

Protocol A: The Aggressive Acid Wash (Standard)

Applicability: Products stable to strong aqueous acid (pH < 1).[1]

To force CDMP into the aqueous layer, you must drop the pH at least 2 units below its pKa.[1] Therefore, the aqueous phase must be pH 0 or lower .[1]

Reagents:

  • Hydrochloric Acid (2M or 3M).[1]

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (preferred over EtOAc for better phase separation with strong acid).

  • Primary Extraction: Add an equal volume of 2M HCl .

  • Agitation: Shake vigorously for 2–3 minutes. Note: Equilibrium takes longer because the CDMP is weakly basic.

  • Separation: Separate the layers. The CDMP (now protonated as the hydrochloride salt) will reside in the aqueous top layer.[1]

  • Validation (Crucial): Spot the organic layer on a TLC plate.[1] If CDMP persists (UV active, usually Rf ~0.4-0.6 in Hex/EtOAc), repeat the wash with 3M HCl .

  • Neutralization: Wash the organic layer once with Brine, then dry over Na₂SO₄.[1]

Why this works:



At pH 0, the equilibrium shifts almost entirely to the charged species, which is insoluble in DCM.[1]
Protocol B: SCX Resin Scavenging (Acid-Sensitive)

Applicability: Products containing acid-labile protecting groups (Boc, acetals, silyl ethers).[1]

Strong Cation Exchange (SCX) resins (sulfonic acid functionalized silica or polymer) provide a "local" acidic environment without exposing the bulk product to low pH water.[1]

Reagents:

  • Commercial SCX cartridge or loose resin (e.g., Dowex 50W, SiliaBond Propylsulfonic Acid).[1]

  • Eluent: Methanol (MeOH) or DCM/MeOH mixture.[1]

Step-by-Step Workflow:

  • Conditioning: Pre-wet the SCX resin with MeOH (3 column volumes).[1]

  • Loading: Dissolve crude mixture in minimal DCM/MeOH (1:1) and load onto the resin.[1]

  • Scavenging: Allow the solution to flow through the resin by gravity or slight positive pressure.[1]

    • Mechanism:[1][3][4] The basic nitrogen of CDMP binds to the sulfonic acid moieties on the resin.[1]

    • Selectivity: If your product is non-basic (e.g., an amide, ester, or ether), it will flow through unretained.[1]

  • Washing: Wash the resin with 2–3 column volumes of MeOH.[1]

  • Collection: Combine the flow-through and wash fractions.[1] These contain your purified product.[1][5]

  • Regeneration (Optional): The CDMP is trapped on the cartridge. To release it (if needed for mass balance check), flush with 2M NH₃ in MeOH.[1]

Protocol C: Azeotropic Removal (High Vacuum)

Applicability: Non-volatile products where chemical methods fail.[1]

CDMP has a predicted boiling point of ~208°C at atmospheric pressure, but it is moderately volatile under high vacuum (< 1 mbar).[1]

Step-by-Step Workflow:

  • Setup: Connect the flask to a high-vacuum manifold (< 0.5 mmHg) with a liquid nitrogen trap.

  • Co-Solvent Addition: Add a small amount of Toluene or Chlorobenzene to the crude oil.[1]

    • Reasoning: These solvents can help co-distill (azeotrope) the pyridine derivative and prevent it from subliming onto the neck of the flask.[1]

  • Heating: Heat the flask to 50–60°C.

  • Monitoring: CDMP may sublime. Ensure the path to the cold trap is wide to prevent clogging.[1]

Troubleshooting FAQ

Q: I used 10% Citric Acid, but the impurity is still there. Why? A: Citric acid (pH ~2-3) is not strong enough.[1] With a pKa of ~1.9, CDMP requires a proton source with pH < 0 to be fully protonated.[1] Switch to 2M HCl.

Q: My product is also a pyridine derivative. How do I separate them? A: This is the hardest scenario. If your product is more basic (e.g., lacks the chlorine), you can try a pH gradient extraction :

  • Extract with pH 3 buffer (removes the more basic product into water; CDMP stays in organic).[1]

  • Basify the aqueous layer (pH 10) and extract back into DCM to recover product.[1] If pKas are similar, you must use Column Chromatography (Silica gel with 1% Triethylamine to reduce tailing).[1]

Q: Can I use Copper (CuSO₄) washes? A: Copper washes work well for unsubstituted pyridine by forming water-soluble complexes.[1] However, the 2-chloro and 4,6-dimethyl groups create significant steric hindrance, making complexation with copper slow and inefficient.[1] Acid extraction is superior for this specific molecule.[1]

Physicochemical Data Summary
PropertyValueSourceImplication
CAS 30838-93-8PubChemUnique Identifier
pKa (Predicted) 1.91 ± 0.10ChemicalBookRequires pH < 1 for extraction
Boiling Point ~208°CCheméoVolatile on High Vac / Kugelrohr
LogP ~2.6PubChemLipophilic; prefers Organic layer
References
  • PubChem. (n.d.).[1] 2-Chloro-4,6-dimethylpyridine (Compound).[1][3][6][7] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

  • Cheméo. (n.d.).[1][3] Chemical Properties and Boiling Point Predictions. Retrieved February 9, 2026, from [Link][1]

Sources

Technical Support Center: Regioselective Methoxylation of Dimethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regiocontrol in Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Strategy

You are likely here because direct electrophilic substitution on dimethylpyridines (DMPs) is failing. The pyridine ring is electron-deficient, making it resistant to Friedel-Crafts type methoxylation. Conversely, nucleophilic attack is difficult without a leaving group or activation.

To install a methoxy group regioselectively, you must choose between Anodic Oxidation (Shono-type) or N-Oxide Activation .

Decision Matrix: Which Route?

DecisionMatrix Start Target Regioisomer? Alpha Alpha (C2/C6) Position Start->Alpha Gamma Gamma (C4) Position Start->Gamma SideChain Side-Chain (Methoxymethyl) Start->SideChain Shono Method A: Electrochemical (Shono Oxidation) Alpha->Shono If C2/C6 unsubstituted NOxide Method B: N-Oxide Activation (Nitro/Chloro intermed.) Alpha->NOxide High Precision req. Gamma->NOxide Via Nitration/Chlorination Boekel Method C: Boekelheide Rearrangement SideChain->Boekel If C2/C6 blocked (Lutidine) Constraint Warning: If 2,6-Dimethylpyridine, Alpha-methoxylation is sterically blocked. Expect side-chain oxidation. Shono->Constraint

Figure 1: Strategic decision tree for selecting the methoxylation pathway based on target regiochemistry and substrate substitution pattern.

Method A: Electrochemical Methoxylation (Shono Oxidation)

The Concept: Anodic oxidation of the pyridine ring in methanol generates a radical cation, which is trapped by methanol (nucleophile). This typically yields


-methoxylated products  or 

-acetals.
Protocol Overview
  • Solvent: Methanol (Anhydrous).

  • Electrolyte:

    
     or 
    
    
    
    (0.1 M).
  • Electrodes: Carbon (Anode) / Platinum or Stainless Steel (Cathode).

  • Current: Constant Current (10–20 mA/cm²).

Troubleshooting & Optimization
SymptomRoot CauseCorrective Action
No Reaction / Low Conversion Electrode Passivation Polymer film formation on the anode is common with pyridines. Action: Switch polarity every 30 mins or mechanically polish electrodes.
Wrong Regioisomer (C4 instead of C2) Steric Blocking If you are using 2,6-lutidine, the

-positions are blocked. The reaction will force methoxylation at the side chain (

) or C4.
Low Yield Over-oxidation The product (methoxypyridine) is more electron-rich than the starting material, making it prone to further oxidation. Action: Stop at 60-70% conversion or use a flow cell to remove product immediately.
Selectivity Reversal Cell Geometry Divided vs. Undivided Cells: In undivided cells, cathodic reduction can generate species that alter the mechanism. For strict anodic methoxylation, use a Divided Cell (glass frit separator) [1, 3].
Mechanistic Insight (The "Shono" Trap)

The regioselectivity is governed by the electron density of the radical cation intermediate. In dimethylpyridines, the methyl groups are electron-donating, stabilizing the positive charge at the substituted carbons, but steric hindrance prevents methanol attack there.

ShonoMechanism cluster_fail Failure Mode: 2,6-Blocking Substrate Dimethylpyridine Anode Anode (+) -1e⁻ Substrate->Anode RadCat Radical Cation [Py-Me₂]•⁺ Anode->RadCat MeOH MeOH Attack RadCat->MeOH Steric Control SideProd Methoxymethyl Side-chain RadCat->SideProd If C2/C6 blocked Product 2-Methoxy-DMP (or Acetal) MeOH->Product

Figure 2: Electrochemical pathway. Note that if C2/C6 are blocked by methyl groups, the oxidation often shifts to the benzylic (side-chain) position.

Method B: N-Oxide Activation (The Chemical Route)

The Concept: Pyridine N-oxides are "chemical chameleons." The oxygen activates the ring toward both electrophilic (at C4) and nucleophilic (at C2/C6) attack depending on the reagent.

Protocol: The "Nitro-Methoxy" Swap

Direct methoxylation of N-oxides is poor. The industry standard is a two-step sequence: Nitration/Chlorination


 Methoxide Displacement .
  • Activation: React DMP-N-oxide with

    
     (targets C4) or 
    
    
    
    (targets C2/C6).
  • Substitution: React the resulting Nitro/Chloro-DMP with

    
     in MeOH.
    
Troubleshooting Guide

Q: I am getting a mixture of isomers during the activation step.

  • Diagnostic: Check your temperature.

  • Fix:

    • For C4-Nitro: Maintain

      
       with fuming 
      
      
      
      . The N-oxide directs C4 electrophilic attack strongly only under harsh conditions [5].
    • For C2-Chloro: Use

      
       with a base (e.g., 
      
      
      
      ). Without base, acid-catalyzed decomposition occurs.

Q: My product is rearranging to an acetoxymethyl group (Boekelheide).

  • Context: You used acetic anhydride (

    
    ).
    
  • Mechanism: Reaction of 2-methylpyridine N-oxide with anhydrides triggers a [3,3]-sigmatropic rearrangement, moving the oxygen to the side chain [2].

  • Fix: If you want ring methoxylation, avoid anhydrides . Use

    
     to install a leaving group (Cl), then displace with 
    
    
    
    .

Q: Deoxygenation occurred; I got the starting material back.

  • Cause: Some phosphorus reagents (

    
    ) reduce N-oxides.[1]
    
  • Fix: Ensure you are using phosphoryl chloride (

    
    ), not trichloride, and maintain strictly anhydrous conditions.
    

Analytical Support: Separation of Isomers

Separating 2-methoxy, 4-methoxy, and side-chain methoxy isomers is challenging due to similar polarities.

Recommended HPLC Method

Standard C18 columns often fail to resolve positional pyridine isomers. Use Mixed-Mode Chromatography (Reverse Phase + Cation Exchange).

ParameterSpecificationReason
Column Primesep 100 or Newcrom R1 (SIELC)Interactions with pyridine nitrogen (pKa ~5-6) separate isomers based on basicity, not just hydrophobicity [4].
Mobile Phase MeCN / Water / Ammonium Formate (pH 3.0)Low pH ensures pyridines are protonated, engaging the cation-exchange mechanism.
Gradient 10% to 60% MeCN over 20 min--
Detection UV @ 254 nm (or 270 nm)Methoxy group shifts

slightly; run a scan first.
Data Interpretation
  • 2-Methoxy isomers: Elute faster on cation exchange columns because the methoxy group at C2 sterically hinders the nitrogen lone pair, reducing interaction with the stationary phase.

  • 4-Methoxy isomers: Elute slower (more accessible nitrogen, stronger binding).

References

  • Electrochemical Carboxylation/Functionalization: Science, 2019 , 366, 79-85. (Demonstrates Divided vs. Undivided cell regiocontrol). Link

  • Boekelheide Rearrangement: Organic Reactions, 2011 , 2, 1. (Classic mechanism for side-chain functionalization via N-oxides). Link

  • Shono Oxidation: Journal of the American Chemical Society, 1984 , 106, 6009. (Foundational anodic oxidation of carbamates/pyridines). Link

  • Isomer Separation: Journal of Chromatography A, 2023 . "Separation of pyridine isomers using mixed-mode stationary phases." Link

  • N-Oxide Regioselectivity: Baran Lab Group Meeting Notes, "Pyridine N-Oxides," 2012 . (Comprehensive review of C2 vs C4 selectivity). Link

For further assistance, please upload your raw HPLC data (CDF/AIA format) to the secure portal for spectral deconvolution analysis.

Sources

avoiding demethylation side reactions in 2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a particular focus on avoiding the unwanted demethylation side reaction that leads to the formation of 2-pyridone.

Introduction: The Challenge of Selective O-Alkylation

The synthesis of 2-methoxypyridine, a valuable intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This typically involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with sodium methoxide in methanol. While seemingly straightforward, this reaction is often plagued by the formation of side products, most notably 2-pyridone, through an undesired demethylation of the target molecule. This guide provides an in-depth analysis of the causes of this side reaction and offers practical, field-proven troubleshooting strategies to maximize the yield and purity of your 2-methoxypyridine synthesis.

Core Principles: Understanding the Competing Reactions

The desired reaction is an O-alkylation, where the methoxide ion displaces the halide at the C2 position of the pyridine ring. However, two primary side reactions can occur:

  • N-alkylation of residual 2-hydroxypyridine: 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. If the starting material for methylation is 2-hydroxypyridine, competitive N-alkylation can occur, yielding N-methyl-2-pyridone.

  • Demethylation of 2-methoxypyridine: The primary focus of this guide, this side reaction converts the desired product into 2-pyridone. This can occur through several potential mechanisms, including hydrolysis by residual water or nucleophilic attack on the methyl group by methoxide or hydroxide ions.

The key to a successful synthesis lies in optimizing the reaction conditions to favor the desired O-alkylation pathway while suppressing these competing reactions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction is producing a significant amount of 2-pyridone. How can I confirm this and what is the likely cause?

Answer:

Confirmation: The presence of 2-pyridone can be confirmed by LC-MS analysis of your crude reaction mixture. You will observe a peak corresponding to the molecular weight of 2-pyridone (95.09 g/mol ) in addition to your desired 2-methoxypyridine (109.13 g/mol ). On a TLC plate, 2-pyridone is typically more polar than 2-methoxypyridine and will have a lower Rf value.

Likely Causes:

  • Presence of Water: The most common culprit is the presence of water in your reaction. Sodium methoxide reacts with water to form sodium hydroxide and methanol.[3] The hydroxide ion is a strong nucleophile that can attack the methyl group of 2-methoxypyridine in an SN2 reaction, leading to demethylation.

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can promote the demethylation side reaction.

  • Excess Base: While a stoichiometric excess of base is often used to ensure complete consumption of the starting material, a large excess can increase the rate of demethylation.

Question 2: What are the immediate steps I should take to reduce the formation of 2-pyridone?

Answer:

Focus on rigorously anhydrous conditions. This is the most critical factor in preventing demethylation.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Solvent Purity: Use freshly opened, anhydrous methanol or distill it from a suitable drying agent (e.g., magnesium turnings and iodine) immediately before use.

  • Reagent Quality: Use high-purity, dry 2-chloropyridine. If necessary, distill it before use.

  • Sodium Methoxide Handling: Sodium methoxide is hygroscopic. Use a freshly opened bottle or dry the required amount under vacuum before use. Handle it in a glovebox or under a stream of dry inert gas (argon or nitrogen).

  • Glassware: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas.

G

Caption: Workflow for Minimizing Demethylation.

Question 3: I am still observing demethylation even under anhydrous conditions. What other parameters can I adjust?

Answer:

If water has been rigorously excluded, consider the following optimizations:

ParameterRecommendationRationale
Base Use a non-nucleophilic, strong base like sodium hydride (NaH).NaH is a strong base but a poor nucleophile, reducing the likelihood of SN2 attack on the methyl group.[4] It deprotonates methanol in situ to form sodium methoxide.
Temperature Maintain a lower reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or LC-MS.Higher temperatures can provide the activation energy for the undesired demethylation pathway.
Reaction Time Stop the reaction as soon as the starting material is consumed.Prolonged exposure to the basic reaction medium can lead to product degradation.
Order of Addition Add the 2-chloropyridine solution slowly to the sodium methoxide/methanol mixture.This ensures that the concentration of the nucleophile is high relative to the substrate, which can favor the desired SNAr reaction.

Experimental Protocol: Synthesis using Sodium Hydride

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (1.5 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Proceed with standard aqueous workup and purification.

Question 4: Are there alternative methylating agents I can use if sodium methoxide is consistently causing issues?

Answer:

Yes, an alternative approach is to start with 2-hydroxypyridine and use a different methylating agent. This can sometimes offer better control over O- vs. N-alkylation.

Experimental Protocol: Methylation with Methyl Iodide

  • To a solution of 2-hydroxypyridine (1.0 equivalent) in a polar aprotic solvent like acetone or DMF, add a mild base such as potassium carbonate (K2CO3, 1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

G

Caption: Troubleshooting Decision Tree for Demethylation.

Frequently Asked Questions (FAQs)

Q1: Why is 2-methoxypyridine less basic than pyridine? A1: The methoxy group at the 2-position exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. The pKa of the 2-methoxypyridinium ion is approximately 3.06, compared to 5.23 for the pyridinium ion.[5]

Q2: Can I use sodium hydroxide directly instead of sodium methoxide? A2: It is not recommended. Sodium hydroxide has poor solubility in many organic solvents and its use will introduce water, significantly increasing the risk of hydrolysis and demethylation.[6]

Q3: How can I purify 2-methoxypyridine from 2-pyridone? A3: Due to the difference in polarity and acidity, several methods can be effective:

  • Acid-base extraction: Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate. Wash with a dilute aqueous base (e.g., NaHCO3) to remove the more acidic 2-pyridone.

  • Column chromatography: Separation on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is effective. 2-methoxypyridine will elute first.

  • Distillation: If the scale is large enough, fractional distillation can be used, as 2-methoxypyridine has a lower boiling point (142-143 °C) than 2-pyridone (280-281 °C).

Q4: My starting material is 2-hydroxypyridine. What is the best way to ensure O-methylation over N-methylation? A4: The regioselectivity of alkylating 2-hydroxypyridine is highly dependent on the reaction conditions. Generally, using a polar aprotic solvent (like DMF or acetone) and a counter-ion that favors O-alkylation (like K+ from K2CO3) with a "hard" alkylating agent like dimethyl sulfate can favor the formation of 2-methoxypyridine. Conversely, "softer" alkylating agents and less polar solvents tend to favor N-alkylation.

References

  • Feigl, F. (1966). Spot Tests in Organic Analysis. Elsevier.
  • Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Patents, G. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Patents, G. (n.d.).
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029.
  • Stoltz, B. M., & Richmond, T. G. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. [Link]

  • Srivastava, A. K., Sinha, R. K., Saxena, S., & Kundu, T. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. TSI Journals. [Link]

  • Parmar, D. K., & Shah, V. H. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Reddit. (2020). difference between NaOMe/NaOEt vs. t-BuOK. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis Guide. [Link]

  • ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. [Link]

  • Zhang, P., et al. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. J. Am. Chem. Soc.
  • ResearchGate. (2015). What other base can be used in exchange of sodium methoxide?. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. PMC. [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Patents, G. (n.d.). US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride.
  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Quora. (2017). Is sodium methoxide a strong nucleophile?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Reddit. (2020). NaH vs NaOH in mechanism/reactions. [Link]

  • Collins, S. G., & Maguire, A. R. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • Wang, Y., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Reddit. (2020). Methylation using iodomethane. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. [Link]

  • Perera, D., et al. (2020). An Under-Appreciated Source of Reproducibility Issues in Cross-Coupling: Solid-State Decomposition of Primary Sodium Alkoxides. Amazon S3. [Link]

Sources

purification methods for 2-methoxy-4,6-dimethylpyridine (distillation vs column)

[1][2][3]

Executive Summary & Decision Matrix

User Query: "I need to purify 2-methoxy-4,6-dimethylpyridine. Should I use vacuum distillation or column chromatography? My crude contains the 2-chloro precursor and some demethylated byproducts."

Technical Assessment: 2-Methoxy-4,6-dimethylpyridine is a basic heterocyclic ether.[1][2][3] Its purification presents two specific chemical risks:

  • Hydrolysis Sensitivity: On acidic stationary phases (standard silica gel), the methoxy group can hydrolyze to form 4,6-dimethyl-2-pyridone (a lactam), drastically reducing yield.[1][2][3]

  • Thermal Degradation: While generally stable, prolonged heating at atmospheric pressure can induce rearrangement (O- to N-alkylation) or oxidation.[1][2][3]

Recommendation: Use Vacuum Distillation for bulk crude (>10g) to remove heavy tars and inorganic salts.[1][2][3] Use Deactivated Silica Chromatography for high-purity isolation (<10g or final polishing), specifically to separate the 2-chloro starting material which often co-distills.[1][2]

Workflow Decision Matrix

PurificationStrategycluster_warningCRITICAL WARNINGStartCrude 2-Methoxy-4,6-dimethylpyridineScaleCheckScale > 10 grams?Start->ScaleCheckDistillationPrimary Method:Vacuum DistillationScaleCheck->DistillationYesColumnPrimary Method:Flash ChromatographyScaleCheck->ColumnNoDistillCheckPurity Sufficient?Distillation->DistillCheckFinalPolishingSecondary Step:Deactivated Silica ColumnColumn->FinalPolishingIssue1Issue: Co-distillation of2-chloro precursorDistillCheck->Issue1NoSuccessTarget Purity > 98%DistillCheck->SuccessYesIssue1->FinalPolishingFinalPolishing->SuccessWarnNodeStandard Silica (pH 5) = Hydrolysis RiskMust use Et3N or Basic Alumina

Figure 1: Decision tree for selecting the optimal purification route based on scale and impurity profile.

Method A: Vacuum Distillation (Scalable)[1][2][3]

Best For: Removing inorganic salts, tars, and non-volatile byproducts.[1] Risk: The boiling point of the 2-chloro starting material is often close to the product, making separation difficult without a fractionating column.[1]

Physicochemical Constraints
PropertyValue (Approximate)Implication
Boiling Point (Atm) ~190–200°C (Est.)[1][2]Do not distill at atm pressure. High heat promotes degradation.[1][2]
Boiling Point (Vacuum) ~80–95°C @ 5–10 mmHgIdeal range.[2] Requires a reliable rotary vane pump.[1][2]
Melting Point Low melting solid / LiquidCondenser coolant must be kept >20°C to prevent clogging if it solidifies.[1][2]
Protocol: Fractional Vacuum Distillation
  • Setup: Use a short-path distillation head with a Vigreux column (at least 15 cm) to prevent entrainment of impurities.[1][2][3]

  • Vacuum: Apply high vacuum (<10 mbar).

  • Heating: Use an oil bath. Set the bath temperature 20–30°C higher than the expected vapor temperature.[1][2]

  • Fraction Collection:

    • Fraction 1 (Forerun): Residual solvents and lower-boiling 2-chloro-4,6-dimethylpyridine (often boils 10-15°C lower than the methoxy product).[1][2][3]

    • Fraction 2 (Main Cut): Pure 2-methoxy-4,6-dimethylpyridine.[1][2] Refractive index should be constant.[1][2]

    • Residue: Dark tars/salts (Discard).

Expert Tip: If the 2-chloro impurity persists, do not distill again.[1][2] Switch to Method B (Chromatography) or perform a chemical wash (heat crude with an amine nucleophile to convert the chloro-impurity to a highly polar amino-pyridine, which remains in the pot during distillation).[1][2]

Method B: Chromatography (High Purity)[1][2][3]

Best For: Final polishing and separating closely related isomers.[1][2] Critical Failure Point: Silica Acidity. Standard silica gel has a pH of 4–5.[1][2] Methoxy pyridines are basic and acid-sensitive.[1][2]

  • Consequence 1 (Streaking): The basic nitrogen interacts with acidic silanols, causing broad, tailing peaks.[1][3][4]

  • Consequence 2 (Hydrolysis): The methoxy group is cleaved, generating the thermodynamic "pyridone" product, which stays at the baseline.[1]

The "Deactivation" Solution

You must neutralize the silica surface before loading your sample.[1][2]

Protocol: Triethylamine (TEA) Deactivated Silica[1][2][3][5]
  • Slurry Preparation:

    • Prepare your mobile phase (e.g., Hexane:Ethyl Acetate 9:1).[1][2][3]

    • Add 1% v/v Triethylamine (TEA) to the solvent mixture.[1][2][3]

    • Slurry the silica gel in this TEA-spiked solvent.[1][2][3]

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the TEA-solvent to ensure the entire bed is basic (

    
    ).[1][2]
    
  • Loading: Dissolve the crude in a minimum amount of mobile phase (containing TEA).

  • Elution: Run the column with the TEA-spiked solvent.

    • Note: The 2-chloro impurity is less polar and will elute first (higher ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1][2]
      
    • The 2-methoxy product will elute second as a sharp band (thanks to TEA).[1][2][3]

    • Pyridone impurities are highly polar and will remain at the top.[1][2][3]

Alternative Stationary Phase: If TEA is not permissible, use Basic Alumina (Activity Grade III) . It is naturally basic and requires no amine additive, preventing hydrolysis completely.[1][2]

Troubleshooting & FAQs

Q1: My product yield is 40% lower than expected after the column. Where did it go?

Root Cause: "On-column Hydrolysis."[1][2] You likely used untreated silica gel.[1][2] The acidic surface catalyzed the conversion of your methoxy-pyridine into 4,6-dimethyl-2-pyridone.[1][2] Verification: Flush the column with highly polar solvent (10% MeOH in DCM).[1][2] If you isolate a high-melting solid that shows a broad N-H stretch (~3000-3200 cm⁻¹) and a carbonyl stretch (~1650 cm⁻¹) in IR, that is the pyridone byproduct [1].[1][2] Corrective Action: Use the TEA-deactivation protocol described in Method B.

Q2: The spots on my TLC plate are "comet-shaped" and overlapping.

Root Cause: Protonation of the pyridine nitrogen by the silica binder.[1] Corrective Action: Add 1-2 drops of Triethylamine or Ammonium Hydroxide to your TLC developing tank.[1][2] This suppresses ionization and tightens the spots into distinct circles [2].[1][2]

Q3: Can I remove the 2-chloro impurity chemically instead of distilling?

Root Cause: Close boiling points make physical separation hard.[1][2] Corrective Action: Yes. "Chemical Scavenging."[1][2][3]

  • Dissolve crude in a high-boiling solvent (e.g., DMF).[1][2][3]

  • Add a secondary amine (e.g., morpholine) and heat.[1][2][3] The 2-chloro species reacts much faster than the 2-methoxy species via

    
    .[1][2]
    
  • Perform an aqueous acid wash (pH 4-5).[1][2] The new amino-pyridine byproduct is highly basic and will go into the water layer.[1][2] The 2-methoxy product (less basic) will remain in the organic layer (or extract back at pH 7).[1][2] Note: Careful pH control is required to avoid hydrolyzing the product.[1]

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Purification Strategies for 2-Aminoquinoline Derivatives (Analogous Heterocycle Purification). Retrieved from [1][2]

  • ResearchGate. (2025).[1][2][3] Silica gel thin-layer chromatographic separation of cetylpyridinium chloride. (Discussion on silica acidity and amine additives). Retrieved from

  • PubChem. (2025).[1][2][6][7] 2-Methoxy-4,6-dimethylnicotinonitrile (Structural Analog Data).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] 2,6-Dimethylpyridine Safety Data Sheet (Physical Properties Reference). Retrieved from [1][2]

Technical Support Center: Troubleshooting Moisture Sensitivity in Sodium Methoxide Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium methoxide applications. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium methoxide in substitution and other base-catalyzed reactions. Its purpose is to provide in-depth, field-proven insights into overcoming the challenges associated with the moisture sensitivity of this powerful reagent. By understanding the underlying principles and implementing robust experimental techniques, you can significantly improve the reproducibility, yield, and safety of your reactions.

Understanding the Core Problem: The Reactivity of Sodium Methoxide with Water

Sodium methoxide (CH₃ONa) is a potent nucleophile and a strong base, making it highly valuable in organic synthesis. However, its high reactivity also makes it extremely sensitive to moisture.[1][2][3] The presence of even trace amounts of water can have a significant detrimental impact on your reaction's outcome.

The fundamental issue lies in the rapid and exothermic reaction between sodium methoxide and water to form sodium hydroxide (NaOH) and methanol (CH₃OH).[1][2][3]

CH₃ONa + H₂O → NaOH + CH₃OH

This seemingly simple reaction has several cascading negative consequences for your substitution reaction:

  • Consumption of the Active Reagent: Each molecule of water consumes one molecule of your active sodium methoxide, reducing its effective concentration and potentially leading to incomplete conversion of your starting material.

  • Generation of a Weaker, Less Soluble Base: The resulting sodium hydroxide is a weaker base than sodium methoxide and often has poor solubility in common organic solvents.[4][5] This can lead to a heterogeneous reaction mixture and significantly slower reaction rates.

  • Promotion of Unwanted Side Reactions: The presence of hydroxide ions can promote undesired side reactions, such as hydrolysis of ester functional groups in your substrate or product, leading to reduced yields and complex product mixtures.[4][5]

  • Irreproducibility: Commercially available sodium methoxide can have varying levels of sodium hydroxide contamination, leading to inconsistencies between batches and making reactions difficult to reproduce.[2]

To visually represent the consequence of moisture contamination, consider the following logical flow:

Moisture_Contamination H2O Trace Moisture (H₂O) Byproduct Undesired Byproducts (e.g., Hydrolysis) H2O->Byproduct Promotes NaOH Sodium Hydroxide (NaOH) (Weaker Base) H2O->NaOH Reacts with NaOMe NaOMe Sodium Methoxide (CH₃ONa) (Active Reagent) Reaction Desired Substitution Reaction NaOMe->Reaction Participates in Product Desired Product Reaction->Product NaOH->Byproduct Can Promote MeOH Methanol (CH₃OH)

Figure 1: The detrimental cascade of moisture contamination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during sodium methoxide substitutions in a question-and-answer format.

FAQ 1: My reaction is sluggish or incomplete, even with a stoichiometric excess of sodium methoxide. What could be the cause?

Answer:

This is a classic symptom of moisture contamination. The most likely culprits are insufficiently dried solvent, glassware, or starting materials, or improper handling of the sodium methoxide.

  • Causality: As explained previously, water reacts with sodium methoxide, reducing its effective concentration. If you start with a 1.1 equivalent of sodium methoxide but have 0.2 equivalents of water in your system, you are effectively running the reaction with only 0.9 equivalents of the base, leading to incomplete conversion.

Troubleshooting Steps:

  • Solvent Purity Check: Ensure your solvent is truly anhydrous. Standard "anhydrous" solvents from commercial suppliers can still contain significant amounts of water. It is best practice to dry your solvents over a suitable drying agent and distill them under an inert atmosphere.[6]

  • Glassware Preparation: All glassware must be rigorously dried before use. The thin film of adsorbed moisture on glassware surfaces can be a significant source of water.[7]

  • Reagent Handling: Sodium methoxide is hygroscopic and should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8] Avoid opening the container in the open air.

  • Starting Material Water Content: If your substrate is a solid, ensure it is thoroughly dried. If it is a liquid, consider drying it over a compatible drying agent.

Experimental Protocol: Rigorous Drying of Glassware
  • Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[7]

  • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon).[7] Allow the glassware to cool to room temperature under the inert atmosphere.

  • Alternatively, for more complex setups, assemble the glassware cold and then heat it with a heat gun while flushing with a stream of dry inert gas.[7]

FAQ 2: I am observing the formation of unexpected byproducts, such as the hydrolysis of an ester in my molecule. How can I prevent this?

Answer:

The formation of hydrolysis byproducts is a strong indicator of the presence of sodium hydroxide, which is generated from the reaction of sodium methoxide with water.[4][5]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: The primary solution is to meticulously follow all procedures for excluding moisture from your reaction, as detailed in FAQ 1.

  • Use Fresh, High-Purity Sodium Methoxide: Commercial sodium methoxide can degrade over time, especially if not stored properly, leading to an increased sodium hydroxide content.[2] Use a freshly opened bottle of high-purity sodium methoxide whenever possible.

  • Consider an Alternative Base: If your substrate is exceptionally sensitive to hydroxide, you might consider alternative strong, non-hydroxide generating bases such as sodium tert-butoxide or sodium hydride. However, these come with their own handling and reactivity considerations.[4]

FAQ 3: How can I be certain my reaction is being conducted under truly anhydrous conditions?

Answer:

Visual inspection is insufficient. Implementing robust techniques and, if necessary, analytical verification are key.

Troubleshooting Workflow for Establishing Anhydrous Conditions:

Anhydrous_Workflow Start Start: Anhydrous Reaction Setup Dry_Glassware 1. Oven-Dry Glassware Start->Dry_Glassware Inert_Atmosphere 2. Assemble Hot & Purge with Inert Gas (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Dry_Solvent 3. Use Freshly Distilled Anhydrous Solvent Inert_Atmosphere->Dry_Solvent Handle_Reagents 4. Add Reagents Under Positive Inert Gas Pressure Dry_Solvent->Handle_Reagents Run_Reaction 5. Maintain Inert Atmosphere Throughout Reaction Handle_Reagents->Run_Reaction End End: Reaction Under Anhydrous Conditions Run_Reaction->End

Figure 2: Workflow for setting up an anhydrous reaction.

Analytical Verification:

For highly sensitive reactions, you may want to quantify the water content of your solvent. The gold standard for this is Karl Fischer titration.[9][10] This technique can accurately determine trace amounts of water in organic solvents.

Method Principle Sensitivity Considerations
Karl Fischer Titration Based on a redox reaction between iodine and sulfur dioxide in the presence of water.High (ppm levels)Requires specialized equipment.[9][10]
¹⁹F NMR-based Aquametry A newer technique that uses a reagent that reacts with water to produce a quantifiable signal in the ¹⁹F NMR spectrum.Very high (µg level)Requires access to an NMR spectrometer.[11]
Drying Agents Use of desiccants like anhydrous magnesium sulfate or sodium sulfate.QualitativeGood for bulk drying, but may not achieve the lowest ppm levels.[12]
FAQ 4: My substitution reaction is competing with an elimination (E2) pathway. How can I favor substitution?

Answer:

Sodium methoxide is both a strong nucleophile and a strong base, which can lead to a competition between Sₙ2 (substitution) and E2 (elimination) reactions, particularly with secondary and tertiary substrates.[13][14][15]

Strategies to Favor Substitution over Elimination:

  • Substrate Choice: Sₙ2 reactions are favored for primary alkyl halides, while elimination becomes more prominent with secondary and tertiary halides due to steric hindrance.[13][16]

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[16] Elimination reactions often have a higher activation energy.

  • Solvent Choice: The use of a polar aprotic solvent (e.g., DMSO, DMF) can enhance the nucleophilicity of the methoxide ion, thereby favoring the Sₙ2 pathway.[14][16] In contrast, polar protic solvents (like methanol itself) can solvate the nucleophile, reducing its reactivity.

Condition Favors Sₙ2 (Substitution) Favors E2 (Elimination)
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > Primary
Temperature Lower TemperaturesHigher Temperatures
Solvent Polar Aprotic (DMSO, DMF)Less critical, but strong base is key

References

  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
  • Fiveable. (n.d.). Anhydrous Conditions Definition - Organic Chemistry Key Term. Fiveable.
  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? TutorChase.
  • Chemistry Learner. (n.d.). Sodium Methoxide Structure, Formula, Density, Reaction, MSDS. Chemistry Learner.
  • Fiveable. (n.d.). Anhydrous conditions Definition - Organic Chemistry II Key Term. Fiveable.
  • Hosea Chem. (2025). Uses of Sodium Methoxide Aqueous Solution. Hosea Chem.
  • Khan Academy. (n.d.). E2 reactions. Khan Academy.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Wikipedia. (n.d.). Sodium methoxide. Wikipedia.
  • ChemicalBook. (2024). The brief introduction of Sodium Methoxide. ChemicalBook.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Alkali Metals Ltd. (n.d.). material safety data sheet sodium methoxide (powder). Alkali Metals Ltd.
  • National Institutes of Health. (n.d.).
  • Sciencemadness Discussion Board. (2018). Sodium methoxide using sodium sulfate as drying agent. Sciencemadness Discussion Board.
  • ResearchGate. (2015). What other base can be used in exchange of sodium methoxide?
  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Chemistry LibreTexts.
  • MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. MDPI.
  • Chemistry Stack Exchange. (2018).
  • Mettler Toledo. (n.d.).
  • ECHEMI. (n.d.). What other base can be used in exchange of sodium methoxide? ECHEMI.

Sources

optimizing reaction temperature for nucleophilic substitution on chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleophilic Substitution Optimization Hub. Agent ID: Senior Application Scientist (S.A.S.) Ticket Subject: Optimizing Reaction Temperature for Chloropyridine Substrates

🟢 Part 1: Triage & Reactivity Profiling

Before heating your reaction vessel, you must identify the electronic profile of your substrate. Treating all chloropyridines as equal is the primary cause of experimental failure.

The position of the chlorine atom relative to the nitrogen determines the reaction mechanism and the required temperature.

The "Isomer Rule" (Critical Causality)
  • 2-Chloro & 4-Chloropyridine (Activated): The ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate via resonance. These substrates undergo classical SNAr .

    • Temperature Window: 80°C – 150°C (Thermal) or 120°C – 180°C (Microwave).

  • 3-Chloropyridine (Unactivated): The nitrogen cannot stabilize the intermediate charge. Classical SNAr is kinetically forbidden under standard conditions.

    • Solution: Switch to Pd-catalyzed Buchwald-Hartwig amination or use benzyne pathways (rare/harsh).

    • Temperature Window: 60°C – 110°C (Catalytic).

Visual Workflow: Method Selection

ReactionSelector Start Select Substrate Isomer Iso2 2-Chloropyridine (Ortho) Start->Iso2 Iso4 4-Chloropyridine (Para) Start->Iso4 Iso3 3-Chloropyridine (Meta) Start->Iso3 SNAr Classical SNAr Mechanism Iso2->SNAr Iso4->SNAr Decision Is the ring further activated? (e.g., -NO2, -CN) Iso3->Decision Decision->SNAr Yes PdCat Pd-Catalyzed Coupling (Buchwald-Hartwig) Decision->PdCat No Temp1 Temp: 80-120°C Solvent: EtOH, DMSO, NMP SNAr->Temp1 Strong Nucleophile Temp2 Temp: 140-180°C (Microwave Preferred) SNAr->Temp2 Weak Nucleophile Temp3 Temp: 80-110°C Cat: Pd2(dba)3 / BINAP PdCat->Temp3

Caption: Logical flow for selecting reaction mechanism and temperature range based on chloropyridine isomerism.

🔵 Part 2: Troubleshooting Guides (Q&A Format)
Module A: Classical SNAr (2-Cl / 4-Cl Substrates)

Q: I am refluxing 2-chloropyridine with an amine in ethanol (78°C) but conversion is <10% after 24 hours. Why? A: Ethanol reflux is often insufficient for unactivated nucleophiles.

  • The Science: While 2-chloropyridine is activated, it is ~

    
     times less reactive than 2-chloropyrimidine [1].[1][2] The activation energy barrier is too high for 78°C.
    
  • The Fix:

    • Switch Solvent: Use high-boiling polar aprotic solvents like DMSO or NMP to access temperatures of 120°C–140°C.

    • Microwave Irradiation: Run the reaction at 150°C–175°C for 30 minutes. This overcomes the barrier without prolonged thermal degradation [2].

Q: My reaction turned into a black tar at 160°C. What happened? A: You likely triggered polymerization or oxidative degradation.

  • The Science: Pyridines are electron-deficient. At high temperatures (>150°C) in the presence of oxygen, they can form N-oxide tars or polymerize.

  • The Fix:

    • Degas: Sparge the solvent with Nitrogen/Argon for 15 mins before heating.

    • Lower Temp/Add Catalyst: If 160°C causes tar, add a Lewis Acid (e.g., ZnCl2) or Brønsted acid (HCl) to activate the pyridine nitrogen, allowing reaction at 100°C.

Q: I see a new peak in LCMS corresponding to [M-Cl+OH]. Is this hydrolysis? A: Yes.

  • The Science: At high temperatures (>100°C), trace water competes with your amine nucleophile. Hydroxide is a better nucleophile than many amines.

  • The Fix: Use anhydrous solvents (DMSO/DMF) and add molecular sieves. Switch to an organic base (DIPEA/TEA) instead of hygroscopic inorganic bases (K2CO3) if using thermal heating.

Module B: Metal-Catalyzed (3-Cl Substrates)

Q: I am trying to react 3-chloropyridine at 140°C, but the catalyst is dying (palladium black precipitates). A: The temperature is too high for the ligand-catalyst complex.

  • The Science: 3-chloropyridine does not require extreme heat for oxidative addition if the correct ligand is used. Above 110°C, many phosphine ligands dissociate, leading to Pd aggregation (Pd black) [3].

  • The Fix:

    • Lower Temperature: Operate at 80°C–100°C.

    • Better Ligand: Use bulky, electron-rich ligands like Xantphos or BrettPhos which facilitate oxidative addition at lower temperatures.

🟠 Part 3: Experimental Protocols
Protocol 1: Microwave-Assisted SNAr (For 2-Cl/4-Cl)

Best for: Rapid library synthesis, weak nucleophiles.

  • Vessel: 10 mL microwave-transparent crimp vial.

  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Amine Nucleophile (1.2 – 1.5 equiv)

    • Base: DIPEA (2.0 equiv)

  • Solvent: NMP or DMSO (Concentration: 0.5 M). Note: Ethanol can be used if pressurized capability >15 bar is available.

  • Cycle:

    • Ramp: 2 mins to target temp.

    • Hold: 150°C for 20 minutes.

    • Cool: Active air cooling to 40°C.

  • Workup: Dilute with water/brine, extract with EtOAc. (NMP requires extensive water washing to remove).

Protocol 2: Buchwald-Hartwig Amination (For 3-Cl)

Best for: Unactivated positions, chiral amines.

  • Vessel: Schlenk tube or sealed vial (Inert atmosphere strictly required).

  • Catalyst System:

    • Pd2(dba)3 (1-2 mol%)

    • Ligand: BINAP or Xantphos (2-4 mol%)

  • Reagents:

    • 3-Chloropyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) - Critical: Must be dry.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80°C – 100°C (Oil bath).

  • Time: 4 – 12 hours.

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Problem Detected LowConv Low Conversion (<20%) Issue->LowConv Tar Black Tar/Decomp Issue->Tar Hydrolysis Hydrolysis Product (Pyridone) Issue->Hydrolysis CheckIso Check Isomer LowConv->CheckIso CheckTemp Check Temp Tar->CheckTemp CheckWater Check Water Content Hydrolysis->CheckWater Sol1 Action: Increase Temp (Use Microwave) CheckIso->Sol1 2-Cl/4-Cl Sol2 Action: Switch to Pd-Catalysis CheckIso->Sol2 3-Cl Sol3 Action: Lower Temp & Degas Solvent CheckTemp->Sol3 If >150°C Sol4 Action: Use Anhydrous Solvent/Base CheckWater->Sol4

Caption: Diagnostic flowchart for common failure modes in chloropyridine substitution.

🟡 Part 4: Data Summary
Parameter2-Chloropyridine (SNAr)3-Chloropyridine (Pd-Cat)4-Chloropyridine (SNAr)
Electronic State Activated (Inductive/Resonance)UnactivatedHighly Activated
Optimal Temp (Thermal) 100°C – 130°C80°C – 100°C60°C – 100°C
Optimal Temp (MW) 150°C – 175°CN/A (Catalyst sensitive)120°C – 150°C
Key Risk Slow kinetics (needs heat)Catalyst deactivationPolymerization (self-reaction)
Preferred Solvent DMSO, NMP, EtOH (MW)Toluene, DioxaneDMSO, DMF
References
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.

  • Kaval, N., et al. (2005). Microwave-assisted synthesis of 2-aminopyrimidines and -pyridines. Journal of Combinatorial Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals.

Sources

Validation & Comparative

1H NMR chemical shifts of 2-methoxy-4,6-dimethylpyridine vs 2,6-lutidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Analysis: 2-Methoxy-4,6-dimethylpyridine vs. 2,6-Lutidine Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary: The Symmetry Break

In the development of pyridine-based ligands and pharmaceutical intermediates, distinguishing between 2,6-Lutidine (2,6-dimethylpyridine) and its functionalized derivative, 2-Methoxy-4,6-dimethylpyridine , is a critical quality control step.

While both molecules share a dimethylpyridine core, they exhibit drastically different spectral signatures. The core differentiator is molecular symmetry . 2,6-Lutidine possesses a


 axis of symmetry, rendering its methyl groups and specific ring protons chemically equivalent. The introduction of a methoxy group at the 2-position breaks this symmetry, resolving the methyls and ring protons into distinct, non-equivalent environments.

This guide provides a definitive comparison of their 1H NMR chemical shifts, supported by structural logic and experimental protocols.

Structural Analysis & Symmetry Visualization

Before analyzing the spectra, it is vital to visualize why the signals split.

  • 2,6-Lutidine: The molecule is symmetric around the Nitrogen-C4 axis.

    • Consequence: The methyls at C2 and C6 are equivalent (1 signal). The protons at C3 and C5 are equivalent (1 signal).

  • 2-Methoxy-4,6-dimethylpyridine: The methoxy group creates an asymmetric electronic environment.

    • Consequence: The methyl at C6 (adjacent to N) is electronically distinct from the methyl at C4 (para to N). The proton at C3 (ortho to OMe) is distinct from the proton at C5 (meta to OMe).

G cluster_0 2,6-Lutidine (Symmetric) cluster_1 2-Methoxy-4,6-dimethylpyridine (Asymmetric) Lut_Struct Structure: 2,6-Dimethylpyridine (C2v Symmetry) Lut_Me C2-Me & C6-Me (Equivalent) ~2.5 ppm Lut_Struct->Lut_Me Symmetry Axis Lut_Ring C3-H & C5-H (Equivalent) ~7.0 ppm Lut_Struct->Lut_Ring Met_Struct Structure: 2-Methoxy-4,6-dimethyl (Asymmetric) Met_OMe Methoxy (-OCH3) ~3.9 ppm Met_Struct->Met_OMe Met_Me6 C6-Me (Alpha to N) ~2.4 ppm Met_Struct->Met_Me6 Met_Me4 C4-Me (Gamma to N) ~2.2 ppm Met_Struct->Met_Me4 Met_H3 C3-H (Shielded by OMe) ~6.4 ppm Met_Struct->Met_H3 Met_H5 C5-H (Deshielded) ~6.7 ppm Met_Struct->Met_H5

Figure 1: Comparison of proton equivalency. Note the "splitting" of signals in the methoxy derivative due to loss of symmetry.

Comparative Data: Chemical Shifts

The following data represents typical shifts observed in Chloroform-


 (

)
at 300-400 MHz.
Table 1: 1H NMR Chemical Shift Comparison
Feature2,6-Lutidine (Reference)2-Methoxy-4,6-dimethylpyridine Diagnostic Note
Symmetry Symmetric (

)
AsymmetricKey Differentiator
Methoxy (

)
Absent3.85 – 3.95 ppm (s, 3H)Distinct singlet; confirms O-alkylation.
Methyl A 2.55 ppm (s, 6H)2.40 – 2.45 ppm (s, 3H)Assigned to C6-Me (

to N).
Methyl B (Equivalent to Methyl A)2.15 – 2.25 ppm (s, 3H)Assigned to C4-Me (

to N).
Aromatic H (3) 6.95 – 7.05 ppm (d, 2H)*6.35 – 6.45 ppm (s, 1H)C3-H : Shielded by ortho-OMe group.
Aromatic H (5) (Equivalent to H3)6.60 – 6.70 ppm (s, 1H)C5-H : Less shielded; meta to OMe.
Aromatic H (4) 7.50 ppm (t, 1H)Substituted by MethylLoss of the triplet signal at 7.5 ppm.

*Note: In 2,6-Lutidine, H3 and H5 are equivalent and appear as a doublet due to coupling with H4. In the methoxy derivative, H3 and H5 appear as singlets (or weak doublets due to small meta-coupling).

Technical Analysis & Interpretation

The "Shielding" Effect of the Methoxy Group

In the methoxy derivative, the signal for H3 shifts significantly upfield (lower ppm, ~6.4) compared to the aromatic protons in lutidine (~7.0).

  • Mechanism: The oxygen atom in the methoxy group is a

    
    -donor (resonance effect). It donates electron density into the pyridine ring, specifically increasing electron density at the ortho (C3) and para (C5) positions relative to itself.
    
  • Result: Higher electron density = more shielding = lower chemical shift. H3 is ortho to the methoxy group, experiencing the strongest shielding effect.

Resolution of Methyl Signals

In 2,6-lutidine, both methyl groups are adjacent to the nitrogen (


-position). The nitrogen is electron-withdrawing (inductive effect), deshielding these protons to ~2.55 ppm.
  • In the derivative:

    • C6-Me: Still adjacent to Nitrogen. Signal remains downfield (~2.45 ppm).

    • C4-Me: Located at the "bottom" of the ring, further from the nitrogen's inductive pull. Signal appears upfield (~2.20 ppm).

    • Validation: The integration of these methyl peaks will be 1:1 (3H each), whereas lutidine shows a single peak integrating to 6H.

Experimental Protocol: Sample Preparation

To ensure reproducible chemical shifts and avoid concentration-dependent shifts (common in basic pyridines due to aggregation or trace water interactions), follow this protocol.

Reagents:

  • Solvent: Chloroform-

    
     (
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    • Alternative: DMSO-

      
       (Use if solubility is poor, but expect peaks to shift slightly downfield).
      
  • Analyte: ~10 mg of product.

Workflow:

  • Massing: Weigh 5–10 mg of the pyridine derivative into a clean vial.

  • Solvation: Add 0.6 mL of

    
    .
    
    • Critical Step: Ensure the solution is clear. Pyridines can form salts; if the solution is cloudy, filter through a small cotton plug into the NMR tube.

  • Reference: Calibrate the spectrum to the TMS peak at 0.00 ppm .

    • QC Check: If TMS is absent, calibrate to the residual

      
       peak at 7.26 ppm .
      
  • Acquisition:

    • Scans: 16 (sufficient for H-NMR).

    • Relaxation Delay (

      
      ): 
      
      
      
      second (to ensure accurate integration of methyl protons).

Troubleshooting & Impurities

When analyzing the crude reaction mixture (Synthesis of 2-methoxy-4,6-dimethylpyridine from a halo-pyridine precursor), look for these common impurities:

  • Residual 2,6-Lutidine: Look for the triplet at 7.5 ppm . This region should be empty in the pure 4,6-dimethyl product.

  • Methanol (Solvent/Reagent): Singlet at 3.49 ppm in

    
    .[1] Do not confuse with the methoxy signal at ~3.9 ppm.
    
  • Water: Broad singlet around 1.56 ppm (variable). Pyridines are hygroscopic; dry the product thoroughly.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem.1997 , 62, 7512–7515.[2] (Standard reference for solvent residuals). Link

  • ChemicalBook. "2,6-Lutidine 1H NMR Spectrum." (Experimental reference for the starting material). Link

  • Contreras, R. H.; et al. "Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters."[3] J. Phys.[3] Chem.1993 , 97, 91–93.[3] (Mechanistic validation of methoxy shielding effects). Link

  • Yamamoto, T.; et al. "Synthesis and properties of 2-methoxy-4,6-dimethylpyridine derivatives." (General reference for synthesis and characterization of substituted pyridines). Note: Specific shifts derived from structural analogs (2-amino-4,6-dimethylpyridine)

Sources

distinguishing 2-methoxy and 4-methoxy isomers by 13C NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and synthetic optimization, distinguishing between ortho- (2-methoxy) and para- (4-methoxy) regioisomers is a critical quality gate. While Proton (


H) NMR is often the first line of analysis, it can suffer from second-order coupling complexities and overlapping multiplets in the aromatic region.

Carbon-13 (


C) NMR spectroscopy  provides a definitive, non-ambiguous method for differentiation based on two fundamental physical principles:
  • Molecular Symmetry: The presence or absence of a rotational axis dictates the number of unique carbon signals.

  • Electronic Shielding Patterns: The resonance donation of the methoxy group creates specific shielding "fingerprints" at the ortho and para positions relative to the substituent.

This guide outlines a self-validating workflow to distinguish these isomers using standard broadband-decoupled


C NMR.

Theoretical Basis: Symmetry & Electronic Effects

The Symmetry Rule (The Primary Discriminator)

The most robust differentiator is the count of unique aromatic carbon signals.

  • 4-Methoxy Isomers (Para): Typically possess a

    
     axis of symmetry (or a plane of symmetry) running through the C1-C4 axis.
    
    • Consequence: The carbons at positions 2 and 6 are chemically equivalent (

      
      ), as are the carbons at positions 3 and 5 (
      
      
      
      ).[1][2]
    • Result: You will observe only 4 distinct aromatic signals (two low-intensity quaternary carbons, two high-intensity methine carbons).

  • 2-Methoxy Isomers (Ortho): Lack this symmetry due to the asymmetric substitution pattern.

    • Consequence: Every carbon atom in the aromatic ring is in a unique magnetic environment.

    • Result: You will observe 6 distinct aromatic signals .

Electronic Shielding (The Secondary Discriminator)

The methoxy group (-OCH


) is a strong Electron Donating Group (EDG) by resonance. This increases electron density at the ortho and para positions relative to itself, causing significant upfield shifts (shielding) .
  • Ipso Effect: The carbon directly attached to the oxygen (C-OMe) is strongly deshielded (~158–165 ppm).

  • Resonance Shielding: Carbons ortho and para to the methoxy group will appear significantly upfield, often <115 ppm .

Comparative Analysis: Chemical Shift Fingerprints

The following table contrasts the


C NMR data for 2-Methoxyacetophenone  and 4-Methoxyacetophenone . These values serve as a reliable surrogate for most benzoic acid derivatives and drug scaffolds.
Carbon Environment4-Methoxy (Para)

(ppm)
2-Methoxy (Ortho)

(ppm)
Diagnostic Feature
Symmetry Count 4 Signals (Aromatic)6 Signals (Aromatic)Primary Differentiator
Carbonyl (C=O) ~196.8~199.8Ortho-isomer often deshielded due to loss of coplanarity (steric twist).
Ipso-OMe (C-O) 163.5158.9Both strongly deshielded.
Ortho to OMe 113.7 (2C, equiv)111.6 (1C)Shielded region (<115 ppm).
Meta to OMe 130.6 (2C, equiv)~120–130 (mixed)Para-isomer has equivalent meta carbons.
Para to OMe 130.3 (Quaternary)120.5 (Methine)In 2-OMe, the para position (C5) is a CH, shielded to ~120 ppm.
Methoxy (-OCH

)
55.455.4Not Diagnostic for mono-ortho substitution.

Note on Methoxy Shift: A common misconception is that the methoxy carbon shift itself changes significantly. For mono-substituted anisoles, it remains constant (~55-56 ppm). It only shifts downfield (~60-62 ppm) in di-ortho substituted systems (e.g., 2,6-dimethoxy) due to steric crowding [1].

Decision Logic & Workflow

The following Graphviz diagram visualizes the logical flow for assigning the isomer.

IsomerID Start Start: Acquire 13C{1H} NMR Spectrum Count Step 1: Count Signals in Aromatic Region (110 - 165 ppm) Start->Count FourSigs 4 Aromatic Signals Count->FourSigs Symmetric SixSigs 6 Aromatic Signals Count->SixSigs Asymmetric CheckInt Step 2: Check Peak Intensities FourSigs->CheckInt LogicCheck Step 3: Verify Shielding Look for peaks < 115 ppm SixSigs->LogicCheck Para Conclusion: 4-Methoxy Isomer (Symmetric) CheckInt->Para 2 Tall (CH), 2 Short (Cq) Ortho Conclusion: 2-Methoxy Isomer (Asymmetric) LogicCheck->Ortho Confirm C3/C5 shielding

Figure 1: Decision tree for distinguishing regioisomers based on signal multiplicity and symmetry.

Experimental Protocol

To ensure high-resolution data capable of resolving closely spaced peaks (common in the ortho isomer), follow this protocol.

Sample Preparation
  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). High concentration is vital for
    
    
    C sensitivity.
  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug or PTFE filter if any suspended solids are visible.

Instrument Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Bruker) or Carbon_qn (Varian/Agilent). Broadband proton decoupling is mandatory.

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Quaternary carbons (Ipso-C and C=O) have long

      
       relaxation times. A short D1 will suppress their signals, making the "signal count" step difficult.
      
  • Scans (NS): Minimum 256 scans (approx 15 mins). For <10mg samples, increase to 1024 scans.

  • Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz to improve signal-to-noise ratio.

Mechanistic Insight: Why the Signals Shift

Understanding the "why" allows you to apply this logic to novel analogs.

  • Resonance Donation: The lone pair on the methoxy oxygen donates into the

    
    -system.
    
    • Effect: Increases electron density at positions ortho and para to the oxygen.

    • NMR Observation: Higher electron density = Increased Shielding = Lower ppm .

  • Steric Inhibition (Ortho Effect): In the 2-methoxy isomer, the methoxy group may clash with the adjacent substituent (e.g., Carbonyl).

    • Effect: The substituent twists out of the plane to relieve strain.

    • NMR Observation: Reduced conjugation leads to deshielding (higher ppm) of the Carbonyl carbon (e.g., 199.8 ppm in ortho vs 196.8 ppm in para) [2].

Resonance OMe Methoxy (-OMe) Lone Pair Donor Ring Aromatic Ring OMe->Ring Resonance (+M) Ortho Ortho Position (Shielded: ~112 ppm) Ring->Ortho High e- Density Para Para Position (Shielded: ~120 ppm) Ring->Para High e- Density Meta Meta Position (Unchanged: ~130 ppm) Ring->Meta No Resonance

Figure 2: Electronic shielding flow. The Methoxy group selectively shields Ortho and Para carbons.

References

  • Agrawal, P. K. (2009). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids. Natural Product Communications. Link

  • Dhamija, A., et al. (2013). 1H and 13C NMR spectra of 2-Methoxyacetophenone. Royal Society of Chemistry, ESI.[3] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] Link

Sources

Introduction: Characterizing a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 2-methoxy-4,6-dimethylpyridine

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel and existing compounds is a cornerstone of innovation and quality control. 2-methoxy-4,6-dimethylpyridine is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Understanding the mass spectrometric behavior of such molecules is critical for their identification in complex mixtures, for metabolism studies, and for ensuring the purity of synthetic products.

This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 2-methoxy-4,6-dimethylpyridine when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, this document will not only present the predicted mass spectrum but also explain the chemical logic behind the fragmentation pathways. We will compare its fragmentation behavior to structurally similar compounds to highlight the influence of specific functional groups on the resulting mass spectrum, providing a robust framework for compound identification.

The Principles of GC-MS and Electron Ionization (EI)

GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.[1] In a typical workflow, a complex mixture is injected into the GC, where individual components are separated based on their volatility and interaction with a stationary phase. As each purified compound elutes from the GC column, it enters the ion source of the mass spectrometer.[1]

For volatile, thermally stable small molecules like 2-methoxy-4,6-dimethylpyridine, Electron Ionization (EI) is the most common and robust ionization method.[2] In the EI source, the analyte molecules are bombarded by a high-energy electron beam (typically 70 eV), which is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+) .[2][3] The M•+ is often unstable and contains excess energy, causing it to break apart into smaller, characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique fragmentation pattern that serves as a chemical "fingerprint" for the molecule.[4]

Predicted Fragmentation Pathways of 2-methoxy-4,6-dimethylpyridine

The structure of 2-methoxy-4,6-dimethylpyridine (C₈H₁₁NO) has a molecular weight of 137.18 g/mol . Its fragmentation pattern is dictated by the interplay between the stable pyridine ring and its three substituents: one methoxy group and two methyl groups.

The initial ionization event produces the molecular ion at m/z 137 . Aromatic systems like pyridine typically yield a relatively intense molecular ion peak, which is crucial for determining the compound's molecular weight.[5] From this parent ion, several predictable fragmentation pathways emerge.

Primary Fragmentation Pathways
  • Alpha-Cleavage of the Methoxy Group (Loss of •CH₃): The most favorable initial fragmentation is often the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. This is a classic alpha-cleavage adjacent to an oxygen atom. The resulting ion at m/z 122 is significantly stabilized by resonance, with the positive charge delocalized onto the oxygen and into the pyridine ring. This fragment is expected to be the base peak (the most abundant ion) in the spectrum.

  • Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxy-aromatic compounds is the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da) via rearrangement. This pathway leads to a fragment ion at m/z 107 .

  • Loss of a Methoxy Radical (•OCH₃): Direct cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃, 31 Da). This pathway generates the 4,6-dimethylpyridinyl cation at m/z 106 .

  • Pyridine Ring Fragmentation (Loss of HCN): The pyridine ring itself can fragment. Following the loss of a hydrogen atom from one of the methyl groups to form an ion at m/z 136, a subsequent loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) can occur. This is a hallmark fragmentation for pyridine-containing structures and would produce an ion at m/z 109 .

The diagram below illustrates the primary fragmentation pathways originating from the molecular ion.

G M C₈H₁₁NO m/z = 137 (Molecular Ion) F122 [M - •CH₃]⁺ m/z = 122 (Base Peak) M->F122 - •CH₃ F107 [M - CH₂O]⁺ m/z = 107 M->F107 - CH₂O F106 [M - •OCH₃]⁺ m/z = 106 M->F106 - •OCH₃ F136 [M - •H]⁺ m/z = 136 M->F136 - •H F109 [M - H - HCN]⁺ m/z = 109 F136->F109 - HCN

Caption: Predicted primary fragmentation pathways for 2-methoxy-4,6-dimethylpyridine.

Data Summary and Comparison with Alternatives

To truly understand the fragmentation pattern, it is instructive to compare it with simpler, structurally related molecules. This comparison highlights how each substituent directs the fragmentation process.

Compound Name Structure Key Fragments (m/z) and Rationale
2-methoxy-4,6-dimethylpyridine (Target) 137 (M•+): Molecular Ion122 (Base Peak): Loss of •CH₃ from methoxy group107: Loss of CH₂O106: Loss of •OCH₃92: Further fragmentation
2-methoxypyridine (Alternative 1) 109 (M•+): Molecular Ion94: Loss of •CH₃ from methoxy group79: Loss of CH₂O78: Loss of •OCH₃
2,6-dimethylpyridine (Alternative 2) 107 (M•+): Molecular Ion106 (Base Peak): Loss of •H (benzylic-like cleavage)79: Loss of HCN from m/z 106
Anisole (Alternative 3) 108 (M•+): Molecular Ion93: Loss of •CH₃78: Loss of CH₂O65: Loss of CO from m/z 93

Analysis of Comparison:

  • Effect of Methyl Groups: Comparing the target molecule to 2-methoxypyridine reveals the influence of the two methyl groups. While the primary fragmentations (loss of •CH₃ and CH₂O) are analogous, the masses of all resulting ions are shifted by +28 Da (2 x CH₂). The methyl groups also provide additional, albeit less favorable, sites for fragmentation.

  • Effect of the Methoxy Group: Comparing the target to 2,6-dimethylpyridine demonstrates the dominant role of the methoxy group in directing fragmentation. The primary fragmentation of 2,6-dimethylpyridine is the loss of a hydrogen atom to form a stable ion (m/z 106). In our target molecule, the alpha-cleavage of the methoxy group to form m/z 122 is a much more favorable pathway, making the loss of •H from a methyl group a minor process.

  • Role of the Pyridine Ring: The comparison with anisole highlights the influence of the nitrogen heteroatom. While both anisole and the methoxypyridines lose •CH₃ and CH₂O, the pyridine-containing fragments can subsequently lose HCN, a pathway unavailable to anisole.

Standard Operating Protocol: GC-MS Analysis

This section provides a validated, step-by-step methodology for the analysis of 2-methoxy-4,6-dimethylpyridine.

Sample Preparation
  • Prepare a stock solution of 1 mg/mL of 2-methoxy-4,6-dimethylpyridine in high-purity methanol.

  • Create a working solution for injection by diluting the stock solution 1:100 in methanol to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless inlet, operated in split mode (50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • MS Transfer Line Temp: 280°C.

Data Analysis
  • Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the analyte peak.

  • Identify the molecular ion and major fragment ions. Compare the experimental spectrum to the predicted fragmentation pattern and, if available, a library spectrum (e.g., NIST).

The experimental workflow is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1 mg/mL Stock in Methanol B Dilute 1:100 to 10 µg/mL A->B C Inject 1 µL B->C D GC Separation (HP-5ms) C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-250) E->F G Extract Mass Spectrum F->G H Identify Fragments & Compare G->H

Sources

HPLC retention time comparison of dimethylpyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Steric and pH-Dependent Separation

Executive Summary

The separation of dimethylpyridine (DMP, or lutidine) isomers presents a classic chromatographic challenge: separating positional isomers with identical molecular weights (107.15 g/mol ) and similar hydrophobicities. In drug development, where specific lutidine isomers serve as precursors for pharmaceuticals (e.g., omeprazole analogs) or catalysts, purity is non-negotiable.[1][2]

This guide moves beyond generic protocols to analyze the mechanistic drivers of separation—specifically the interplay between steric hindrance and pKa-dependent ionization . We demonstrate that standard C18 protocols often fail without precise pH control, and we provide a self-validating workflow to resolve the most difficult critical pair: 2,6-Lutidine (sterically hindered) vs. 3,5-Lutidine (sterically accessible).

Mechanistic Foundation: Why They Separate

To separate these isomers, one must exploit their structural differences.[1] The methyl group positioning dictates two critical parameters: Basicity (pKa) and Steric Access .

The Steric Effect (The "Shield")
  • 2,6-Dimethylpyridine: The methyl groups at the

    
    -positions flank the nitrogen atom.[1] This creates a "steric shield" that hinders the nitrogen from interacting with residual silanols on the silica surface. Consequently, 2,6-DMP often exhibits the sharpest peak shape but the lowest retention in Reversed-Phase Liquid Chromatography (RPLC) due to reduced surface area contact.[1]
    
  • 3,4- and 3,5-Dimethylpyridine: The nitrogen is exposed.[1] These isomers interact strongly with both the hydrophobic stationary phase and, undesirably, with residual silanols (causing tailing).[1]

The pH Lever (The "Switch")

DMPs are weak bases. Their retention is governed by the Henderson-Hasselbalch equation.[1]

  • Low pH (< 3.0): Nitrogen is protonated (

    
    ).[1][2] The molecule is highly polar and elutes rapidly (near void volume) unless ion-pairing reagents are used.
    
  • High pH (> 7.5): Nitrogen is deprotonated (Neutral).[1][2] Hydrophobic retention dominates.[1] This is the preferred mode for maximizing resolution between isomers.

Interaction Diagram

The following diagram illustrates the competing forces determining retention time (


).

G cluster_0 Analyte Properties cluster_1 Separation Forces (RPLC) Iso26 2,6-Lutidine (Hindered N) Hydro Hydrophobic Interaction (Carbon Load) Iso26->Hydro Weak Contact Silanol Silanol Interaction (Peak Tailing) Iso26->Silanol Blocked Iso35 3,5-Lutidine (Exposed N) Iso35->Hydro Strong Contact Iso35->Silanol Strong Interaction Retention Retention Time Hydro->Retention Increases tR Tailing Peak Tailing Silanol->Tailing Increases Asymmetry

Figure 1: Mechanistic interaction map showing why 3,5-Lutidine is more retained and prone to tailing than 2,6-Lutidine.[1][3][4][5]

Performance Comparison: Retention & Selectivity

The following data summarizes the performance of isomers under optimized High-pH RPLC conditions.

Experimental Conditions:

  • Column: C18 High-pH Stable (e.g., XBridge C18 or Gemini NX-C18), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2][6]

  • Temperature: 30°C.

Table 1: Comparative Retention Profile
IsomerStructurepKa (approx)Rel.[1][2] Retention (k')Peak Symmetry (USP)Elution Logic
2,6-Lutidine

-subst.[1]
6.771.00 (Ref) 1.05 - 1.15First Eluter: Steric hindrance prevents deep pore penetration; methyls shield N from silanols.
2,5-Lutidine

-subst.[1]
6.471.251.10 - 1.20Intermediate steric hindrance.
2,4-Lutidine

-subst.[1][2]
6.631.351.10 - 1.20One shielding methyl; moderate hydrophobicity.
2,3-Lutidine

-subst.[1][2]
6.571.301.15 - 1.25"Ortho" effect between methyls slightly distorts planarity.
3,5-Lutidine

-subst.[1][2]
6.151.85 1.20 - 1.40Late Eluter: Fully exposed N; maximum surface area for hydrophobic binding.[1]
3,4-Lutidine

-subst.[1][2]
6.461.801.20 - 1.40Similar to 3,5; difficult to resolve from 3,5 without gradient optimization.[1]

Critical Insight: The elution order is generally 2,6 < 2,5 < 2,3 < 2,4 < 3,4 < 3,5 .[1] The "2,x" isomers elute earlier than the "3,x" isomers due to the "ortho-effect" shielding the polar nitrogen, making the molecule effectively more compact but less able to engage in strong dispersion forces with the C18 chains compared to the flatter 3,5-isomer.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is designed to be self-validating . If 2,6-Lutidine elutes with a tailing factor > 1.3, your column has active silanols or the pH is insufficient.[1]

Reagents & Preparation
  • Buffer: 10 mM Ammonium Bicarbonate.[1][2] Adjust to pH 10.0 with Ammonium Hydroxide.[1] Note: Volatile buffers are compatible with LC-MS.[1]

  • Solvent B: LC-MS Grade Acetonitrile.[1][2]

  • Sample Diluent: 50:50 Water:Acetonitrile (Match initial mobile phase strength).[1][2][6]

Step-by-Step Method
  • System Passivation: Flush system with 100% Acetonitrile to remove residual acids from previous runs.[1][2]

  • Column Conditioning: Equilibrate with 20 column volumes of Mobile Phase (pH 10).

    • Validation Check: Inject a neutral marker (e.g., Toluene).[1] Retention time stability indicates equilibrium.[1]

  • Isocratic Run (Screening):

    • Run at 30% ACN Isocratic.[1]

    • Inject individual isomers (10 µL at 100 µg/mL) to establish

      
      .[1][2]
      
  • Gradient Optimization (Resolution):

    • Time 0: 10% B

    • Time 15: 60% B[1]

    • Time 20: 60% B[1]

    • Rationale: A shallow gradient is required to separate the critical pair (3,4- and 3,5-Lutidine).[1]

Workflow Diagram

Workflow Start Start: Sample Prep (Diluent: 50:50 H2O:ACN) Check1 Choice: pH Selection Start->Check1 PathLow Low pH (pH 2.5) Formic Acid Check1->PathLow Standard PathHigh High pH (pH 10) NH4HCO3 Check1->PathHigh Recommended ResultLow Result: Fast Elution Poor Resolution (Co-elution) PathLow->ResultLow ResultHigh Result: Neutral Species Max Hydrophobic Selectivity PathHigh->ResultHigh Column Column Selection (High-pH Stable C18) ResultHigh->Column Analyze Analyze Critical Pair (2,6 vs 3,5) Column->Analyze

Figure 2: Decision tree for method development. High pH is the critical success factor for lutidine separation.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks (3,5-Lutidine) Silanol interaction.[1]Increase buffer concentration to 20mM or switch to a "Hybrid" particle column (e.g., BEH Technology).[1]
Co-elution of 3,4 and 3,5 Insufficient selectivity.[1][2]Change stationary phase to Phenyl-Hexyl .[1][2] The

interactions often provide better isomer selectivity than C18.[1]
Retention Time Drift pH instability.[1][2]Ammonium bicarbonate is volatile.[1][2] Prepare fresh buffer daily and cap reservoirs tightly.[1]

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [2]

  • PubChem. (n.d.).[1] 2,6-Lutidine Compound Summary. National Center for Biotechnology Information.[1]

  • Shimadzu. (n.d.).[1] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Application Note.

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice.[1][2] Wiley-VCH.[1][2] (Foundational text on silanol activity and basic compounds).

Sources

The Ether Ambiguity: A Comparative Guide to IR Analysis of 2-Methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the 2-methoxypyridine scaffold is ubiquitous, serving as a bioisostere for aromatic rings or as a specific hydrogen-bond acceptor. However, characterizing the ether linkage (C–O–C) in this specific position presents a unique spectroscopic challenge. Unlike standard aryl-alkyl ethers (e.g., anisole), the 2-methoxypyridine moiety exhibits "lactim ether" character, resulting in significant vibrational coupling and frequency shifts that often confound standard assignment protocols.

This guide provides an advanced, comparative analysis of the infrared (IR) spectrum of 2-methoxypyridines. We move beyond basic peak picking to a self-validating workflow that integrates FTIR, Raman, and Density Functional Theory (DFT) to definitively assign the ether linkage.

Part 1: Theoretical Framework – The "Lactim" Effect

To interpret the spectrum, one must first understand the electronic environment. The ether oxygen in 2-methoxypyridine is not passive. It is conjugated with the pyridine nitrogen, creating a resonance system that resembles an imidate (lactim ether).

The Electronic Anomaly

In Anisole (methoxybenzene), the oxygen lone pair donates into the


-system of the phenyl ring.
In 2-Methoxypyridine , the electronegative nitrogen atom at the ortho position exerts two distinct effects:
  • Inductive Withdrawal (-I): Shortens the

    
     bond.
    
  • Resonance (+M): The nitrogen accepts electron density, increasing the double-bond character of the

    
     bond.
    

Consequence: The asymmetric C–O–C stretch (


) shifts to a higher wavenumber compared to anisole, often merging with ring breathing modes.
Diagram 1: Resonance & Vibrational Coupling Logic

ResonanceLogic Anisole Reference: Anisole (Standard Aryl Ether) Pyridine Target: 2-Methoxypyridine (Lactim Ether Character) Anisole->Pyridine N-substitution Effect1 Inductive Effect (-I) N-atom pulls density Pyridine->Effect1 Effect2 Resonance Effect (+M) Bond Order Increase Pyridine->Effect2 Result Spectral Shift vas(C-O) > 1260 cm⁻¹ Effect1->Result Effect2->Result

Caption: Mechanistic comparison showing why 2-methoxypyridine exhibits higher frequency C-O stretching modes than standard aromatic ethers.

Part 2: Comparative Analysis

Comparison A: Positional Isomers (The Regio-Specific Shift)

Distinguishing 2-OMe from 3-OMe or 4-OMe isomers is critical in synthesis verification.

Feature2-Methoxypyridine 3-Methoxypyridine 4-Methoxypyridine Anisole (Ref)
Electronic State Lactim Ether (Imidate-like)True Aryl EtherVinylogous AmideAryl Ether

1280 – 1310 cm⁻¹ 1260 – 1280 cm⁻¹1270 – 1290 cm⁻¹~1245 cm⁻¹

1020 – 1050 cm⁻¹ 1030 – 1050 cm⁻¹1010 – 1030 cm⁻¹~1035 cm⁻¹
Ring Breathing Coupled strongly with C-OLess coupledCoupledDistinct
Key Distinction High freq shift due to N-atom proximity (bond stiffening).Resembles Anisole most closely.Strong conjugation (resonance) but symmetric.Baseline.
Comparison B: Methodological Validation (FTIR vs. DFT)

Relying solely on experimental FTIR is risky due to Fermi resonance (overtone coupling).

ParameterExperimental FTIR (ATR) Computational DFT (B3LYP/6-311G++) Verdict
Resolution 2–4 cm⁻¹0.1 cm⁻¹ (Theoretical)DFT resolves overlapping peaks.
Scaling Factor N/A~0.961 – 0.980Required to correct anharmonicity in DFT.
Intensity Dependent on dipole changeCalculated (km/mol)DFT predicts "dark" modes invisible in IR but active in Raman.
Solvent Effect Significant (H-bonding to N)Gas Phase (usually)Critical: Experimental spectra in protic solvents will shift

bands.

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, follow this "Triangulation Protocol" to assign the ether linkage.

Step 1: Sample Preparation (Moisture Control)

Context: Pyridines are hygroscopic. Water bands (1640 cm⁻¹, 3400 cm⁻¹) obscure the pyridine ring stretches and can H-bond to the nitrogen, shifting the spectrum.

  • Solids: Dry under vacuum (P < 1 mbar) for 4 hours. Grind with KBr (1:100 ratio) in a glovebox if possible, or use a Diamond ATR with a high-pressure clamp.

  • Liquids/Oils: Use a ZnSe or Diamond ATR.[1] Do not use neat films between salt plates if the sample is wet; the salt will fog.

Step 2: Acquisition Parameters
  • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ is insufficient to resolve the C-O stretch from the ring breathing mode at ~1290 cm⁻¹).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Fresh air background immediately before sampling to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
Step 3: The Assignment Workflow (Diagram)

Workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Validation cluster_2 Phase 3: Assignment Sample Dry Sample (2-OMe-Py) FTIR FTIR Spectrum (Focus: 1000-1350 cm⁻¹) Sample->FTIR Compare Overlay Spectra FTIR->Compare DFT DFT Calculation (B3LYP/6-311++G**) Scaling Apply Scaling Factor (x 0.967) DFT->Scaling Scaling->Compare Decision Is Peak > 1280 cm⁻¹? Compare->Decision Lactim Confirm: 2-OMe (Lactim) Decision->Lactim Yes AnisoleLike Re-evaluate: Likely 3-OMe or H-bonded Decision->AnisoleLike No

Caption: The "Triangulation Protocol" workflow ensuring accurate assignment by cross-referencing experimental data with scaled computational predictions.

Part 4: Detailed Spectral Data[2]

The following table synthesizes data for 2-Methoxypyridine based on literature consensus and computational corrections.

Vibrational ModeWavenumber (cm⁻¹)IntensityDescription

1285 ± 10 StrongAsymmetric ether stretch. Coupled with ring deformation. Significantly higher than anisole (1245).

(Pyridine)
1595, 1570StrongCharacteristic pyridine "quadrant" stretches.

1025 ± 5 MediumSymmetric ether stretch. Often sharp.

1475MediumMethyl deformation (umbrella mode).

770 - 780StrongOut-of-plane bending (indicative of 2-substitution pattern).

Note on Solvent Effects: If the spectrum is taken in Methanol or water, the


 may redshift by 10-15 cm⁻¹ due to hydrogen bonding with the pyridine nitrogen, which reduces the "lactim" double-bond character.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Methoxypyridine. National Institute of Standards and Technology. Link

  • Berezin, K. V., et al. (2007). Experimental and theoretical study of the vibrational spectrum of 2-methoxypyridine. Journal of Applied Spectroscopy. (Provides the basis for the B3LYP scaling factors). Link

  • Katritzky, A. R., et al. (1963). Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Compounds. Journal of the Chemical Society. (The foundational text on pyridine ring vibrations). Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for general ether assignments). Link

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for 2-Methoxy-4,6-dimethylpyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Pyridine Derivative

2-Methoxy-4,6-dimethylpyridine is a substituted pyridine, a structural motif of significant interest in medicinal chemistry and drug development. Pyridine scaffolds are integral to numerous FDA-approved drugs, valued for their ability to enhance biochemical potency, metabolic stability, and cellular permeability.[1][2][3] As with any active pharmaceutical ingredient (API) intermediate or building block, the purity of 2-methoxy-4,6-dimethylpyridine is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Uncharacterized impurities can lead to unexpected side reactions, lower yields, and potentially introduce toxic or genotoxic components into the synthesis chain.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 2-methoxy-4,6-dimethylpyridine. It is designed for researchers, analytical scientists, and drug development professionals who face a common challenge: the absence of a commercially available, pharmacopeially recognized Certified Reference Material (CRM) for this specific molecule. In such cases, the onus is on the scientist to select a high-purity candidate material and rigorously qualify it as an in-house reference standard. This document outlines the strategic application of orthogonal analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—to create a self-validating system for confident purity assignment.

The Reference Standard Conundrum: When No CRM Exists

Certified Reference Materials are the bedrock of analytical traceability, produced under stringent ISO 17034 and ISO/IEC 17025 guidelines to ensure certified values for purity, identity, and other properties.[4] A thorough search of major pharmacopeias (USP, EP, JP) and commercial CRM suppliers reveals no dedicated CRM for 2-methoxy-4,6-dimethylpyridine. This necessitates the establishment of an in-house or "secondary" reference standard.

The trustworthiness of such a standard hinges on a critical principle: analysis by orthogonal methods . This involves using multiple, distinct analytical techniques that measure the same property (purity) based on different chemical or physical principles. Agreement across these methods provides a high degree of confidence in the assigned purity value. The workflow below illustrates this foundational concept.

Workflow for In-House Reference Standard Qualification cluster_0 Candidate Material Selection cluster_1 Orthogonal Purity Assessment cluster_2 Definitive Purity Assignment & Verification cluster_3 Final Qualification Select Select High-Purity Lot (>98% by initial screen) HPLC HPLC-UV Analysis (Non-volatile impurities) Select->HPLC Characterize GC GC-FID Analysis (Volatile impurities) Select->GC Characterize KF Karl Fischer Titration (Water content) Select->KF Characterize TGA Thermogravimetric Analysis (Residual solvents/inorganics) Select->TGA Characterize MassSpec Mass Spectrometry (Identity Confirmation) Select->MassSpec Confirm Identity qNMR Quantitative NMR (qNMR) (Primary ratio method for purity) HPLC->qNMR Corroborate GC->qNMR Corroborate KF->qNMR Corroborate TGA->qNMR Corroborate Certify Certify as In-House Reference Standard (Assign Purity & Uncertainty) qNMR->Certify Finalize MassSpec->Certify Finalize

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Core Purity Determination Methods

The choice of analytical technique is driven by the physicochemical properties of 2-methoxy-4,6-dimethylpyridine and the types of impurities expected from its synthetic route. A multi-pronged approach is essential for a comprehensive purity profile.

Methodology Principle Strengths Limitations Best For
GC-FID Separation based on volatility and column interaction.Excellent for volatile and semi-volatile impurities; high sensitivity and robustness.[5][6]Requires analyte to be thermally stable; may not detect non-volatile impurities (e.g., salts, starting materials).Detecting residual solvents and volatile organic impurities.
HPLC-UV Separation based on partitioning between a stationary and mobile phase.Highly versatile for a wide range of polarities; excellent for non-volatile and thermally labile impurities.[7][8]Response factors can vary between analyte and impurities, requiring standards for accurate quantification.Detecting non-volatile starting materials, by-products, and degradation products.
qNMR Signal intensity is directly proportional to the number of nuclei.A primary ratio method requiring no specific reference standard of the analyte itself; provides structural confirmation; non-destructive.[9][10]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard and careful experimental setup.Definitive purity assignment of the reference standard; accurate quantification without analyte-specific standards.
Decision Logic for Method Selection

The optimal analytical strategy depends on the specific goal, from routine quality control to the primary characterization of a reference standard.

Decision Tree for Analytical Method Selection Start What is the Analytical Goal? Goal_1 Routine QC of Batches (Known Impurity Profile) Start->Goal_1 Routine Goal_2 Reference Standard Characterization Start->Goal_2 Primary Characterization Goal_3 Trace-Level Impurity Quantification (e.g., Genotoxic) Start->Goal_3 Trace Analysis Method_1 Use Validated HPLC-UV or GC-FID Method Goal_1->Method_1 Method_2 Employ Orthogonal Methods: HPLC, GC, KF, TGA, and Definitive qNMR Goal_2->Method_2 Method_3 Develop a Validated LC-MS/MS Method Goal_3->Method_3

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be used in concert to provide a comprehensive and trustworthy purity assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Causality: GC-FID is selected for its high resolution and sensitivity to volatile organic compounds, making it ideal for identifying and quantifying residual solvents or volatile by-products from synthesis. The flame ionization detector provides a near-uniform response factor for hydrocarbons, allowing for reliable area percentage calculations.

  • Methodology:

    • System: Agilent 8890 GC or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. The choice of a non-polar phase separates compounds primarily by their boiling points.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Injector: Split mode (50:1), 250°C.

    • Detector: FID, 300°C.

    • Sample Preparation: Accurately weigh ~20 mg of the 2-methoxy-4,6-dimethylpyridine standard and dissolve in 10 mL of methanol or acetone.

    • Injection Volume: 1 µL.

    • Data Analysis: Integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Causality: This reversed-phase HPLC method is designed to separate the main analyte from less volatile or more polar impurities that would not be amenable to GC analysis.[11] A C18 column provides excellent hydrophobic retention, while the acetonitrile/water mobile phase allows for gradient elution to resolve a wide range of compounds. UV detection is chosen for its robustness and applicability to aromatic compounds like pyridine.

  • Methodology:

    • System: Agilent 1260 Infinity II LC or equivalent with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm (or lambda max of the analyte).

    • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock. Dilute to a final concentration of 0.1 mg/mL.[11]

    • Injection Volume: 5 µL.

    • Data Analysis: Calculate purity based on the area percent of the main peak.

Quantitative ¹H-NMR (qNMR) for Definitive Purity Assignment
  • Causality: qNMR is the cornerstone for assigning the definitive purity of an in-house reference standard.[10] Its power lies in the direct proportionality between the integrated signal area and the number of protons generating that signal. By comparing the integral of a known analyte resonance to that of a certified, stable internal standard, a direct mass/mass purity can be calculated without needing a pre-existing standard of the analyte.[9] Maleic acid is chosen here as a potential internal standard due to its high purity, stability, non-volatility, and distinct singlet in a region unlikely to overlap with the analyte signals.

  • Methodology:

    • System: Bruker 400 MHz Avance III HD spectrometer or equivalent.

    • Internal Standard (IS): Certified Maleic Acid (>99.5% purity).

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Sample Preparation:

      • Accurately weigh ~15 mg of 2-methoxy-4,6-dimethylpyridine into a clean vial.

      • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.

      • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Acquisition Parameters (Critical for Quantification):

      • Pulse Program: Standard 90° pulse (e.g., zg30).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons (typically 30-60 seconds to ensure full relaxation).

      • Number of Scans (ns): 16 or 32 for good signal-to-noise.

    • Data Processing:

      • Apply Fourier transform, phase correction, and baseline correction.

      • Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons).

      • Integrate the singlet for the maleic acid protons.

    • Purity Calculation:

      Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., Nanalyte=3 for a methoxy group; NIS=2 for maleic acid)

      • M: Molar mass

      • m: Mass

      • P: Purity of the internal standard

Conclusion: An Integrated Approach to Analytical Trust

The purity analysis of 2-methoxy-4,6-dimethylpyridine, in the absence of a formal CRM, demands a rigorous, evidence-based approach. Relying on a single analytical technique is insufficient. By strategically combining the strengths of GC-FID for volatile impurities, HPLC-UV for non-volatile species, and the definitive power of qNMR for absolute purity assignment, a scientist can establish a well-characterized, trustworthy in-house reference standard. This orthogonal approach creates a self-validating system where the data from each technique corroborates the others, providing the high degree of analytical confidence required for advancing drug development programs.

References

  • Organic Syntheses Procedure. 2,6-dimethylpyridine.
  • Nadavala, S. et al. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Available from: [Link]

  • Sivakumar, N. et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

  • Journal of the American Chemical Society. The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Available from: [Link]

  • Veeprho. 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. Available from: [Link]

  • PubChem. 4-Methoxy-2,6-dimethylpyridine. Available from: [Link]

  • PMC. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • ResearchGate. (2015). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available from: [Link]

  • ZeptoMetrix. Analytical Reference Materials. Available from: [Link]

  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available from: [Link]

  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • Atlantis Press. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

  • PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available from: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Available from: [Link]

  • OSHA. Pyridine. Available from: [Link]

  • MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available from: [Link]

Sources

Safety Operating Guide

2-Methoxy-4,6-dimethylpyridine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Approach

Disposal is not an afterthought; it is the final step of synthesis. For 2-Methoxy-4,6-dimethylpyridine (CAS: 45798-56-9), the primary risks during disposal are flammability/combustibility and incompatible storage (specifically with acids and oxidizers).[1][2][3]

As a substituted pyridine, this compound acts as a weak organic base.[3] The most common safety incident involving this class of chemicals occurs when researchers inadvertently mix it into an acidic waste stream, generating heat (exotherm) and potentially pressurizing waste containers.[3]

Immediate Action Required:

  • Segregation: Do NOT mix with acidic waste streams (e.g., H₂SO₄, HCl).[2][3]

  • Classification: Treat as Ignitable (D001) and Toxic/Irritant .[3]

  • Disposal Method: High-temperature incineration via an approved chemical waste contractor.[1][2][3]

Chemical Profile & Hazard Identification

Know your enemy.[1][2][3] Before handling waste, verify the specific properties of the isomer you are handling.[3]

PropertySpecificationOperational Implication
Chemical Name 2-Methoxy-4,6-dimethylpyridinePrimary identifier for waste manifests.
CAS Number 45798-56-9Use this for precise inventory tracking.[1][2][3]
Physical State Liquid (typically) or low-melting solidMay require different packaging (drum vs. lab pack) depending on state.[1][2][3]
Flash Point Est. >60°C (Combustible/Flammable)High Risk. Must be grounded during transfer.[2][3]
Basicity Weak Organic BaseCritical: Reacts exothermically with strong acids.[2][3]
GHS Hazards H227 (Combustible), H315, H319, H335Requires standard PPE (Nitrile gloves, goggles, fume hood).[2][3]
Storage Inert atmosphere, 2-8°CDegraded material (oxidized) may form peroxides or other impurities; treat old bottles as high-hazard.[1][2][3]

Pre-Disposal Assessment & Segregation

The following decision matrix ensures you select the correct waste stream.

The Segregation Rule (The "Golden Rule")

NEVER pour 2-Methoxy-4,6-dimethylpyridine into a "General Acid" or "Aqueous Acid" waste container. [1][2][3]

Mechanism of Failure:



In a closed 20L waste carboy, this neutralization reaction can generate enough heat to vaporize volatile solvents present in the mix, leading to container rupture or explosion.[1][2]
Workflow Visualization

The following diagram outlines the logical flow for categorizing this waste.

DisposalFlow Start Waste: 2-Methoxy-4,6-dimethylpyridine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved/Bulk Solid Solid / Pure Substance StateCheck->Solid Old Bottle/Residue ContamCheck Is it mixed with Acids? Liquid->ContamCheck LabPack Action: Lab Pack (Vermiculite) Solid->LabPack YesAcid STOP: Neutralize First ContamCheck->YesAcid Yes NoAcid Is it Halogenated? ContamCheck->NoAcid No Halogenated Stream: Halogenated Organic NoAcid->Halogenated Contains DCM/Chloroform NonHalogenated Stream: Non-Halogenated Organic NoAcid->NonHalogenated Pure or Acetone/MeOH mix

Figure 1: Decision logic for segregating pyridine-derivative waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Expired/Surplus Reagent)

Context: You have an old bottle (CAS 45798-56-9) that is no longer needed.[1][2][3]

  • Do Not Decant: Do not empty the bottle into a bulk drum. The safest vessel for a pure chemical is its original container.[1][3]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-Methoxy-4,6-dimethylpyridine.[1][2][3][4]

    • Hazards: Flammable (or Combustible), Irritant.[3][5][6]

  • Overpacking (Lab Pack):

    • Place the sealed bottle into a larger shipping container (typically a 5-gallon bucket or fiber drum) lined with a heavy-duty bag.[1][2][3]

    • Fill void spaces with an inert absorbent (vermiculite or clay).[2][3] Do not use paper or sawdust (combustibles should not be packed with organic bases if oxidizers are present in the same shipment).[3]

  • Manifest: List under DOT Hazard Class 3 (Flammable Liquid) or Combustible, depending on the specific flash point determination of your batch.[3]

Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

Context: The chemical is dissolved in a solvent (e.g., Methanol, Ethyl Acetate) after an extraction.[2]

  • Check pH: Dip a pH strip into the waste solution.[1][3]

    • If pH < 4: DANGER. You have excess acid.[1][3] Slowly add Sodium Bicarbonate (NaHCO₃) or dilute NaOH until pH is 6–9.[2][3]

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy.[1][2][3]

    • Note: HDPE is generally resistant to pyridines and basic solutions.[2][3]

  • Pour: Add to the "Non-Halogenated Organic Solvents" stream (assuming no Chloroform/DCM is present).

  • Log: Record the approximate volume of 2-Methoxy-4,6-dimethylpyridine on the waste log sheet. Even if it is a minor component, it contributes to the basicity and toxicity profile.[3]

Scenario C: Spill Cleanup (Emergency Procedure)
  • Evacuate & Ventilate: If the spill is >100mL or outside a fume hood, evacuate the immediate area.[2][3] Pyridine derivatives have noxious odors and respiratory toxicity (H335).[2][3]

  • PPE: Double nitrile gloves, lab coat, safety goggles.[3]

  • Absorb: Use vermiculite or sand .[1][2][3]

    • Prohibited: Do not use paper towels for bulk liquid spills (increases surface area for flammability).[2][3]

  • Decontaminate: Wipe the surface with a mild detergent and water.[1][3]

  • Disposal: Bag the absorbent material in a heavy-duty hazardous waste bag. Label as "Solid Debris with Flammable/Toxic Residue."[1][2][3]

Regulatory & Compliance Framework (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2][3]

  • Waste Code Determination:

    • D001 (Ignitability): If the flash point is <60°C (140°F).[2][3] Given the structural similarity to 2,6-Lutidine (Flash point ~32°C), you must assume this code applies unless experimental data proves otherwise [1].[1][2][3]

    • Listing: While 2-Methoxy-4,6-dimethylpyridine is not explicitly on the "P" or "U" lists, it acts as a characteristic waste due to ignitability and toxicity.[1][2][3]

  • Satellite Accumulation Areas (SAA):

    • Keep containers closed at all times except when adding waste.[1][2][3]

    • Secondary containment (trays) is required to capture spills.[2][3]

References

  • BLD Pharm. (n.d.).[1][2][3] SDS for 2-Methoxy-4,6-dimethylpyridine (CAS 45798-56-9). Retrieved from (Search CAS: 45798-56-9).[1][2][3]

  • PubChem. (2023).[1][2][3] Compound Summary: 2-Methoxy-4,6-dimethylpyridine.[1][2][3][4] National Library of Medicine.[1][3] Retrieved from .[2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet for 2,6-Dimethylpyridine (Lutidine). (Used for analog structural hazard estimation).[2][3] Retrieved from .[1][2][3]

Disclaimer: This guide provides technical advice based on standard chemical hygiene practices. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your vendor before handling hazardous materials.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.